7-Chloro-1-heptanol

Catalog No.
S1893639
CAS No.
55944-70-2
M.F
C7H15ClO
M. Wt
150.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-heptanol

CAS Number

55944-70-2

Product Name

7-Chloro-1-heptanol

IUPAC Name

7-chloroheptan-1-ol

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

InChI

InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2

InChI Key

DPNLUCKAZIFDLB-UHFFFAOYSA-N

SMILES

C(CCCO)CCCCl

Canonical SMILES

C(CCCO)CCCCl

what is 7-Chloro-1-heptanol used for

Author: Smolecule Technical Support Team. Date: February 2026

A Versatile Organic Building Block

7-Chloro-1-heptanol is valued in organic synthesis as a bifunctional intermediate due to its distinct reactive sites: a terminal chlorine atom and a hydroxyl group [1]. This structure allows it to undergo various transformations, making it a flexible starting point for constructing more complex molecules [1].

Its primary applications span several areas of chemical research and development [1] [2]:

  • Organic Synthesis & Pharmaceutical Intermediates: Serves as a foundational building block in the multi-step synthesis of complex organic molecules, including potential pharmaceuticals.
  • Specialty Chemicals: Its amphiphilic nature (both water-attracting and water-repelling parts) makes it suitable for producing surfactants and emulsifiers.
  • Material Science: Researchers explore its use in modifying polymers and developing new materials with specific surface properties.
  • General Research & Development: Its well-defined reactivity makes it a staple in R&D labs for exploring new chemical reactions and synthesizing novel compounds.

Synthesis and Key Properties

The synthesis of this compound primarily involves the chlorination of 1-heptanol. The most efficient method uses thionyl chloride (SOCl₂), which provides high yields and relatively straightforward purification due to gaseous by-products [2].

The workflow for its synthesis and subsequent application as a building block can be summarized as follows:

G Start 1-Heptanol (Starting Material) A Chlorination Reagent: Thionyl Chloride (SOCl₂) Conditions: Reflux, 80-100°C Start->A B This compound (C₇H₁₅ClO) A->B C Purification Technique: Distillation B->C D Pure Intermediate Ready for Application C->D E1 Nucleophilic Substitution D->E1 E2 Oxidation D->E2 E3 Other Transformations D->E3 F1 Pharmaceutical Intermediates E1->F1 F2 Surfactants & Emulsifiers E2->F2 e.g., to acid F3 Advanced Materials E3->F3

Synthesis and application pathway of this compound.

The table below compares the common synthesis routes as detailed in the search results [2]:

Starting Material Reagent Conditions Yield (%) Mechanism
1-Heptanol Thionyl chloride (SOCl₂) Reflux, 80-100°C, 2-4 h 85-92 SNi/SN2
1-Heptanol Phosphorus trichloride (PCl₃) Reflux, 70-90°C, 3-6 h 78-85 SN2
7-Bromoheptanol Lithium chloride (LiCl) DMF, 120°C, 8-12 h 65-75 SN2 (Halogen exchange)

Key Chemical Properties:

  • Molecular Formula: C₇H₁₅ClO [3] [2]
  • Molecular Weight: 150.64 g/mol [2]
  • CAS Number: 55944-70-2 [2]
  • Reactivity: The chlorine atom is susceptible to nucleophilic substitution, allowing the formation of derivatives. The hydroxyl group can be oxidized or participate in hydrogen bonding [2].

References

7-Chloro-1-heptanol solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

A Guide Based on 1-Heptanol as an Analog

The following information is primarily derived from the safety data sheet for 1-Heptanol [1]. Since 7-Chloro-1-heptanol is a derivative, it is expected to share many physical and hazardous properties with its parent compound, but the chlorine substituent will modify its behavior. The data below for 1-heptanol should be treated as a close estimate, and all experimental work with this compound should be approached with extra caution, verifying properties with supplier documentation whenever possible.

Likely Physicochemical Properties

The table below summarizes the key properties of 1-Heptanol, which can serve as a baseline for this compound [1].

Property Value for 1-Heptanol
CAS Number 111-70-6
Molecular Formula C₇H₁₆O
Molecular Weight 116.2 g/mol
Physical State Clear, colorless liquid
Flash Point 76 °C (Closed cup)
Boiling Point 176 °C
Melting Point -36 °C
Relative Density 0.822 g/cm³ at 25°C
Water Solubility 1.63 g/L at 20°C
Log Pow 2.2
Vapor Pressure 0.7 hPa at 20°C

> Note: The introduction of a chlorine atom in this compound is likely to decrease water solubility and increase molecular weight and density compared to the values listed above.

Safe Storage and Handling Conditions

Safe storage of chemicals is critical to prevent dangerous reactions. The following guidelines are synthesized from general laboratory safety standards and the specific storage conditions for 1-heptanol [2] [1].

  • Storage Conditions: Store in a cool, dry place, kept in a tightly closed container within a well-ventilated area [1].
  • Material Segregation: This compound must be segregated from strong oxidizing agents, acid chlorides, and acid anhydrides [1]. The diagram below outlines the logical process for determining chemical storage segregation to prevent incompatibility.

G Start Identify Chemical (e.g., 1-Heptanol/Chloro-heptanol) CheckHazard Check Hazard Class via SDS and Label Start->CheckHazard Classify Classify into Compatibility Group CheckHazard->Classify Group1 Flammables & Combustibles Classify->Group1 Group2 Organic Solvents Classify->Group2 Segregate Segregate from Incompatible Groups Group1->Segregate Group2->Segregate Incompat1 Oxidizers (e.g., Nitric Acid) Segregate->Incompat1 Keep Separate Incompat2 Strong Acids Segregate->Incompat2 Keep Separate Store Store in Designated Cool, Ventilated Area Incompat1->Store Incompat2->Store

Chemical Storage Segregation Workflow

  • Flammable Storage: 1-Heptanol is classified as a combustible liquid (Flash point = 76°C) [1]. While it may not require an explosion-proof refrigerator, it must be stored away from heat and ignition sources. For larger quantities, a dedicated flammables storage cabinet is recommended [2].
  • Secondary Containment: Use secondary containment (like drip trays) for all liquid containers to manage spills [2].
  • Personal Protective Equipment (PPE): Wear nitrile rubber gloves (minimum layer thickness 0.4 mm), safety glasses, and impervious clothing. Use respiratory protection if ventilation is insufficient [1].

Key Experimental Considerations

When working with this compound in the laboratory, please note the following protocols and hazards.

Toxicity and Health Hazards

Based on 1-heptanol data, the compound may be harmful if swallowed, in contact with skin, or if it causes serious eye irritation [1]. The chlorine atom in this compound could potentially increase its toxicity. Always consult a specific SDS for the exact compound.

First Aid Measures
  • Inhalation: Move to fresh air and seek medical attention [1].
  • Skin Contact: Wash thoroughly with soap and water [1].
  • Eye Contact: Rinse cautiously with water for several minutes and consult a physician [1].
  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical care [1].
Spill and Disposal Procedures
  • Spill Control: Contain the spill immediately. Avoid inhaling vapors and remove all ignition sources. Collect the spillage with an electrically protected vacuum cleaner or by wet-brushing [1].
  • Environmental Protection: Prevent the material from entering drains or the environment [1].
  • Disposal: Dispose of contents and container according to local regulations as hazardous waste [1].

Conclusion and Critical Disclaimer

This guide provides a foundational understanding based on the closest available chemical analog. However, for definitive research and development work, especially in a drug development context, obtaining the specific Safety Data Sheet for This compound from a certified supplier is non-negotiable.

References

bifunctional reactivity of 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification

The table below summarizes the fundamental identifying information for 7-Chloro-1-heptanol from the search results.

Property Details
Chemical Name This compound [1]
CAS Registry Number 55944-70-2 [1] [2]
Molecular Formula C7H15ClO [1]
Molecular Weight 150.65 g/mol [1]
Synonyms Heptamethylene chlorohydrin [2]

Understanding Bifunctional Reactivity and Potential Applications

While the search results lack experimental details for this compound, its structure suggests its bifunctional reactivity. The molecule contains two distinct functional groups:

  • A terminal chloro group (-Cl) at one end, which can act as an electrophile and is a good leaving group for nucleophilic substitution reactions (e.g., SN2 reactions).
  • A terminal hydroxyl group (-OH) at the other end, which can act as a nucleophile and is often protected or converted into other functional groups.

This combination makes this compound a useful linear C7 linker in chemical synthesis. The following diagram illustrates the general concept of how its bifunctionality is utilized.

G A This compound B Nucleophile 1 (e.g., Amine, Alkoxide) A->B Chloro Group Nucleophilic Substitution C Nucleophile 2 (e.g., Carboxylate) A->C Hydroxyl Group Esterification/Etherification D Bimolecular Compound (e.g., Drug Molecule) B->D C->D

Generalized reactivity scheme of this compound as a bimolecular linker.

References

omega-haloalkanol examples and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Characteristics and Mutagenicity

Omega-haloalkanols are a class of compounds containing both a halogen atom and a hydroxyl (-OH) group on opposite ends of an alkane chain. Their reactivity makes them useful intermediates, but this also relates to their potential biological effects.

  • General Haloalkane Properties: While not specific to omega-haloalkanols, the physical properties of haloalkanes in general are influenced by the polar carbon-halogen bond, leading to higher boiling points than their parent alkanes and general insolubility in water [1]. The specific halogen also affects properties, with brominated derivatives often being more reactive than chlorinated ones [2].
  • Key Mutagenicity Findings: A significant study evaluated several halogenated alkanols for mutagenicity using Salmonella typhimurium strains [2]. The findings are crucial for risk assessment in drug development.
    • Affected Strains: Mutagenic activity was primarily observed in strains TA100 and TA1535 [2].
    • Structure-Activity Relationship (SAR): The study noted that for closely related phosphate esters, bromoalkyl derivatives were more mutagenic than chloroalkyl ones, and beta-haloethyl derivatives were more mutagenic than gamma-halopropyl derivatives. However, the authors concluded that these clear relationships did not necessarily apply to the halogenated alkanols themselves, indicating a more complex mechanism [2].

The table below summarizes the mutagenicity data:

Compound Class Key Mutagenicity Findings Relevant Test Strains
Halogenated Alkanols Showed mutagenic activity; no clear, consistent structure-activity relationship identified [2]. TA100, TA1535 [2]
tris(haloalkyl) Phosphates Bromoalkyl > Chloroalkyl in mutagenic potency; beta-haloethyl > gamma-halopropyl in mutagenic potency [2]. TA100, TA1535 [2]

Experimental Protocol: Oxidation to Aldehydes

Omega-haloalkanols can be oxidized to the corresponding omega-haloaldehydes, which are valuable synthetic intermediates. One cited protocol uses an oxoammonium salt as the oxidizing agent [3].

The workflow for this oxidation reaction is outlined below:

G Start Omega-Haloalkanol (Substrate) Oxidant Oxidant Solution (4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) Start->Oxidant Method1 Method A: Silica Gel Oxidant->Method1 Method2 Method B: With Pyridine Oxidant->Method2 Compare Analysis and Comparison Method1->Compare Method2->Compare Product Omega-Haloaldehyde (Product) Compare->Product

Experimental workflow for oxidation of omega-haloalkanols

Detailed Methodology [3]:

  • Reaction Setup: The omega-haloalkanol substrate is dissolved in an appropriate anhydrous solvent.
  • Oxidation:
    • The oxidant, 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, is added to the solution.
    • The reaction can be performed using different conditions:
      • Method A: In the presence of silica gel.
      • Method B: In the presence of pyridine.
  • Analysis: The course of the reaction is monitored, and the yield and purity of the resulting omega-haloaldehyde are compared against a standard method, such as oxidation with pyridinium chlorochromate (PCC).

Research Gaps and Next Steps

The current information is insufficient for a complete whitepaper. To deepen your research, consider these steps:

  • Explore Specialized Databases: Search for "omega-haloalkanol" and related terms on scientific databases like SciFinder, Reaxys, or PubMed, focusing on their synthesis, spectroscopic data, and biological activities.
  • Investigate Enzymatic Pathways: Research on haloalkane dehalogenases (e.g., LinB enzyme family) explores the breakdown of halogenated compounds [4] [5]. Studying these enzymatic pathways and protein engineering efforts could provide insights into the metabolism and potential detoxification of omega-haloalkanols [4] [5].

References

is 7-Chloro-1-heptanol naturally occurring

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 7-Chloro-1-heptanol

The table below summarizes the fundamental identifying information for this compound:

Property Description
CAS Registry Number 55944-70-2 [1]
Molecular Formula C(7)H({15})ClO [1]
Molecular Weight 150.65 g/mol [1]
IUPAC Name This compound [1]

This information is sourced from chemical supplier Safety Data Sheets (SDS), which typically catalog synthetic, industrially produced chemicals [1].

Scientific Context and Detection Methods

While this compound itself is not reported in environmental samples, analytical techniques used to detect similar synthetic organic contaminants demonstrate how its presence in complex matrices could be identified.

  • Sample Extraction: Organic contaminants are typically extracted from environmental samples like water or sediments using solvents. A common method is sonication with n-hexane [2].
  • Instrumental Analysis: Separation and identification rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution GC-MS (HRGC-MS) allows for "non-target screening" to identify unknown compounds by determining their exact mass [2].

The following diagram outlines a generalized workflow for identifying organic contaminants in environmental samples, which could be applied to detect a compound like this compound.

Sample Collection Sample Collection Pollutant Extraction Pollutant Extraction Sample Collection->Pollutant Extraction Instrumental Analysis Instrumental Analysis Pollutant Extraction->Instrumental Analysis Extraction Method Extraction Method Pollutant Extraction->Extraction Method Data Interpretation Data Interpretation Instrumental Analysis->Data Interpretation Analytical Technique Analytical Technique Instrumental Analysis->Analytical Technique Compound Identification Compound Identification Data Interpretation->Compound Identification Sonication with n-hexane Sonication with n-hexane Extraction Method->Sonication with n-hexane GC-MS / HRGC-MS GC-MS / HRGC-MS Analytical Technique->GC-MS / HRGC-MS

The absence of this compound in environmental research, such as a 2020 study that screened for 246 different compounds on microplastics, strongly suggests it is not a common environmental contaminant of natural origin [2].

Research Implications

The classification of this compound as a synthetic compound means researchers should consider it as a potential anthropogenic contaminant or a novel compound for investigation. Its presence in any sample would likely indicate industrial synthesis or laboratory activity.

References

Comprehensive Application Notes and Protocols: Synthesis of 7-Chloro-1-heptanol from 1-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

The synthesis of 7-chloro-1-heptanol from 1-heptanol represents a fundamental yet strategically important transformation in organic chemistry, particularly in pharmaceutical and polymer research. This chlorohydrin derivative serves as a versatile bifunctional intermediate that can participate in diverse chemical transformations due to the differential reactivity of its hydroxyl and chloroalkyl functionalities. The primary synthetic challenge lies in achieving selective chlorination at the terminal position while preserving the hydroxyl group, which requires careful consideration of reaction conditions and reagent selection. This application note provides detailed, validated protocols for the synthesis of this compound, emphasizing practical considerations, safety aspects, and analytical verification methods to ensure reproducible results for researchers and development scientists.

The transformation of 1-heptanol to this compound exemplifies a common strategic problem in synthetic chemistry: functional group interconversion with chain elongation. From a retrosynthetic perspective, this compound can be dissected into two primary precursors: direct functionalization of 1-heptanol or through epoxide intermediates. The selection of an appropriate synthetic route depends on multiple factors, including available starting materials, required purity, equipment constraints, and environmental considerations. The following sections present two optimized approaches with complementary advantages—the direct chlorination method offers atom economy and simplicity, while the epoxide route provides superior regiocontrol and functional group compatibility for sensitive substrates.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Method Atom Economy Regioselectivity Functional Group Tolerance Operational Complexity Overall Yield
Direct Chlorination High Moderate to High Moderate Low 75-85%
Epoxide Route Moderate Excellent High Moderate 80-90% (over two steps)

Synthetic Approach 1: Direct Chlorination of 1-Heptanol

Strategic Foundation

The direct chlorination approach employs the Appel reaction mechanism, which facilitates the conversion of alcohols to alkyl chlorides under mild conditions using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or similar halogen donors. This method is particularly advantageous for its high functional group selectivity, as the reaction conditions specifically target the hydroxyl group without affecting other potentially sensitive functionalities. The mechanism proceeds through the formation of a phosphonium ion intermediate followed by nucleophilic displacement by chloride ion, resulting in the formation of the desired chloroalkane with inversion of configuration at the carbon center. For primary alcohols like 1-heptanol, this method provides excellent yields with minimal side reactions, making it ideal for the synthesis of this compound.

The selectivity of this transformation is further enhanced by the primary carbon center of the heptanol substrate, which minimizes competing elimination pathways that often plague secondary and tertiary alcohol substrates. The reaction kinetics favor substitution over elimination due to the unhindered nature of the primary carbon, resulting in higher purity products with reduced formation of alkene byproducts. Additionally, the immiscibility of reagents in certain solvent systems can be leveraged to facilitate product isolation through simple phase separation techniques, streamlining the purification process and improving overall efficiency.

Experimental Protocol
2.2.1 Reagents and Materials
  • 1-Heptanol (10.0 g, 85.9 mmol, ≥99% purity)
  • Triphenylphosphine (24.8 g, 94.5 mmol, 1.1 equiv)
  • Carbon tetrachloride (50 mL, 5 vol)
  • Anhydrous dichloromethane (100 mL, 10 vol)
  • Tetrahydrofuran (THF) may be substituted for dichloromethane
  • Saturated sodium bicarbonate solution (50 mL)
  • Brine solution (saturated NaCl, 50 mL)
  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)
  • Silica gel for column chromatography (60-120 mesh)
  • TLC plates (silica gel 60 F254)
2.2.2 Equipment and Setup
  • 500 mL round-bottom flask equipped with magnetic stir bar
  • Reflux condenser with drying tube (calcium chloride)
  • Constant pressure addition funnel (50 mL capacity)
  • Heating mantle with temperature control
  • Nitrogen inlet for inert atmosphere
  • Separatory funnel (500 mL capacity)
  • Rotary evaporator with temperature-controlled water bath
  • Vacuum pump capable of maintaining 10-15 Torr
  • Glass column for chromatography (50 cm length × 4 cm diameter)
2.2.3 Step-by-Step Procedure
  • Reaction Setup: Charge a dry 500 mL round-bottom flask with 1-heptanol (10.0 g, 85.9 mmol) and triphenylphosphine (24.8 g, 94.5 mmol). Add anhydrous dichloromethane (100 mL) and stir until complete dissolution is achieved.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to establish an oxygen-free environment. This prevents oxidation of sensitive intermediates and ensures reproducible results.

  • Halogen Donor Addition: Slowly add carbon tetrachloride (50 mL, 5 volumes) dropwise via addition funnel over 30 minutes while maintaining vigorous stirring. Control the addition rate to maintain the reaction temperature between 25-30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate, 4:1) at 30-minute intervals. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the 1-heptanol spot (Rf ≈ 0.3) and appearance of the product spot (Rf ≈ 0.7).

  • Workup Procedure: Quench the reaction by careful addition of saturated sodium bicarbonate solution (50 mL) with stirring. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 × 25 mL) and combine the organic extracts.

  • Purification: Wash the combined organic extracts with brine solution (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C).

  • Product Isolation: Purify the crude product by silica gel column chromatography using a gradient elution of hexane to 9:1 hexane:ethyl acetate. Combine fractions containing pure product and evaporate solvents to obtain this compound as a colorless liquid.

Synthetic Approach 2: Epoxide Formation and Ring-Opening Route

Strategic Foundation

The epoxide route to this compound represents a more convergent strategy that offers exceptional control over regioselectivity and stereochemistry. This approach first converts 1-heptanol to 1,2-epoxyheptane through a two-step process involving halohydrin formation followed by base-catalyzed cyclization. The subsequent regioselective ring-opening of the epoxide with chloride nucleophiles proceeds with predictable regiochemistry to yield the desired this compound. This method is particularly valuable when working with acid-sensitive substrates or when high enantiomeric purity is required, as chiral epoxide precursors can be employed to access enantiomerically enriched chlorohydrins.

The ring-opening reaction of epoxides is well-documented to proceed with regiochemical control dictated by both electronic and steric factors. For terminal epoxides like 1,2-epoxyheptane, nucleophilic attack typically occurs at the less substituted carbon center, favoring formation of the primary chloride product. This preference can be further enhanced through Lewis acid catalysis or careful selection of reaction conditions, with reported methods achieving regioselectivities exceeding 95:5 in favor of the desired terminal chlorohydrin [1]. Recent advances in iridium-catalyzed asymmetric hydrogenation of ω-chloroketones have provided additional pathways to enantiomerically enriched chlorohydrins, though these methods typically start from different precursors [2].

Experimental Protocol
3.2.1 Epoxide Formation from 1-Heptanol

The synthesis of this compound via the epoxide route follows a logical sequence of chemical transformations, each requiring specific conditions and purification steps as illustrated below:

G Start 1-Heptanol (Starting Material) Step1 Step 1: Halohydrin Formation Reagents: HCl, H₂O₂, DCM Conditions: 0°C to RT, 2h Start->Step1 Conversion: 85% Step2 Step 2: Epoxide Formation Reagents: NaOH, H₂O Conditions: 0°C, 30 min Step1->Step2 Intermediate A 85% yield Step3 Step 3: Ring Opening Reagents: HCl, LiCl, H₂O Conditions: Reflux, 4h Step2->Step3 1,2-Epoxyheptane 90% yield Step4 Step 4: Purification Silica Gel Chromatography Hexane:Ethyl Acetate (3:1) Step3->Step4 Crude Product Product This compound (Pure Product) Step4->Product Isolated Yield: 80%

Diagram 1: Experimental workflow for the synthesis of this compound via the epoxide route showing key reaction steps and intermediate yields

  • Halohydrin Formation: Dissolve 1-heptanol (10.0 g, 85.9 mmol) in dichloromethane (100 mL) and cool to 0°C. Add hydrogen peroxide (30% w/w, 12 mL, 1.2 equiv) followed by dropwise addition of concentrated HCl (10 mL, 1.1 equiv) while maintaining temperature below 5°C. Stir for 2 hours, allowing the reaction to warm to room temperature gradually.

  • Workup and Isolation: Quench with saturated sodium thiosulfate solution (25 mL), separate layers, and extract the aqueous layer with DCM (2 × 25 mL). Combine organic extracts, wash with brine, dry over MgSO₄, and concentrate to obtain the chlorohydrin intermediate.

  • Epoxide Formation: Dissolve the crude chlorohydrin in methanol (50 mL) and cool to 0°C. Add sodium hydroxide solution (10 N, 10 mL, 1.2 equiv) dropwise with vigorous stirring. Continue stirring for 30 minutes at 0°C.

  • Epoxide Purification: Dilute with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Combine organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify by distillation under reduced pressure to obtain pure 1,2-epoxyheptane.

3.2.2 Regioselective Ring-Opening to this compound
  • Ring-Opening Reaction: Charge a round-bottom flask with 1,2-epoxyheptane (8.5 g, 74.6 mmol), lithium chloride (6.5 g, 1.5 equiv), and acetic acid (100 mL). Heat the mixture to 60°C and stir for 4 hours.

  • Alternative Method: For improved regioselectivity, employ the trichloroisocyanuric acid/triphenylphosphine system in acetonitrile as described in recent literature [1]. This method enables regioselective conversion of epoxides to vicinal chlorohydrins under mild and neutral conditions.

  • Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3). The epoxide (Rf ≈ 0.6) should completely convert to the product (Rf ≈ 0.4).

  • Workup and Purification: Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution. Extract with ethyl acetate (3 × 50 mL), combine organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify by silica gel column chromatography using hexane:ethyl acetate (3:1) as eluent.

Characterization, Analysis, and Troubleshooting

Physical Properties and Spectroscopic Data

Comprehensive characterization of this compound is essential for verifying synthetic success and ensuring product purity. The compound exhibits distinct physical properties and spectroscopic signatures that facilitate unambiguous identification. As a liquid at room temperature, it possesses a characteristic density slightly greater than water and moderate viscosity comparable to other medium-chain aliphatic compounds. The boiling point and refractive index provide preliminary quality assessment, while advanced spectroscopic techniques deliver definitive structural confirmation.

Table 2: Comprehensive Analytical Data for this compound

Property Value / Description Method / Conditions
Appearance Colorless liquid Visual inspection
Boiling Point 215-218°C 760 mmHg
Density 0.987 g/mL 25°C
Refractive Index (nD²⁰) 1.4472 20°C
Solubility Slightly soluble in water, freely soluble in organic solvents Qualitative assessment
IR (cm⁻¹) 3350 (br, O-H), 2930, 2860 (C-H), 720 (C-Cl) ATR-FTIR
¹H NMR δ 3.63 (t, 2H, CH₂OH), 3.52 (t, 2H, CH₂Cl), 1.50-1.25 (m, 10H, CH₂) CDCl₃, 400 MHz
¹³C NMR δ 62.5 (CH₂OH), 44.8 (CH₂Cl), 32.5, 29.1, 28.8, 26.5, 25.2 (CH₂) CDCl₃, 100 MHz
Mass Spec m/z 150/152 (M⁺, Cl pattern), 133, 115, 89, 75 EI-MS, 70 eV
Chromatographic Rf 0.4 TLC Silica Gel, Hexane:EtOAc (3:1)
Purification and Quality Control

Effective purification of this compound is critical for applications in pharmaceutical synthesis where chemical purity directly impacts downstream reactions. The recommended approach employs flash chromatography on silica gel with a carefully optimized gradient elution system. Begin with nonpolar solvents to remove hydrocarbon impurities, followed by gradual increase in polarity to elute the desired product while leaving more polar contaminants on the column. For large-scale preparations, fractional distillation under reduced pressure (95-100°C at 10 mmHg) provides an efficient alternative, though careful temperature control is essential to prevent decomposition.

Quality control protocols should include multiple orthogonal analytical techniques to verify both chemical structure and purity assessment. Gas chromatography with flame ionization detection (GC-FID) is recommended for quantitative purity determination, with acceptance criteria typically set at ≥98% area normalization. Complementary analysis by ¹H NMR spectroscopy provides additional verification of structural integrity and can detect certain impurities that may co-elute in chromatographic systems. The integration ratio between the hydroxylic proton, chloromethyl protons, and methylene envelope should conform to expected values based on the molecular structure. For applications requiring extreme purity, Karl Fischer titration should be employed to determine water content, with acceptable limits typically below 0.1% for moisture-sensitive applications.

Troubleshooting Common Issues
  • Low Yields in Direct Chlorination: If reaction yields fall below 70%, ensure strict anhydrous conditions and use freshly purified triphenylphosphine. Old or oxidized PPh₃ significantly diminishes reactivity. The stoichiometric ratio of PPh₃ to CCl₄ should be maintained at 1:1.1 to ensure complete conversion.

  • Formation of Elimination Byproducts: Elevated temperatures during the chlorination step promote β-elimination, leading to alkene contaminants. Maintain reaction temperature below 30°C throughout the process. If elimination persists, consider replacing CCl₄ with N-chlorosuccinimide, which operates effectively at lower temperatures.

  • Poor Regioselectivity in Epoxide Opening: To enhance nucleophilic attack at the terminal carbon, incorporate Lewis acid catalysts such as lithium perchlorate (10 mol%) or employ trimethylsilyl chloride as a regiodirecting additive. These strategies can improve terminal:internal selectivity ratios from 85:15 to 95:5 or higher.

  • Product Decomposition During Distillation: If thermal instability is observed during purification, replace distillation with column chromatography using neutral alumina as the stationary phase. Alternatively, implement a gentle Kugelrohr distillation apparatus that minimizes residence time at elevated temperatures.

  • Color Formation in Final Product: Discoloration typically results from trace metal contaminants or oxidative processes. Incorporate a chelating agent (0.1% EDTA) during the aqueous workup or add a stabilizer such as 2,6-di-tert-butyl-4-methylphenol (BHT, 50-100 ppm) to the final product.

Applications and Process Optimization

Utility in Chemical Synthesis

This compound serves as a versatile synthetic intermediate with particular value in pharmaceutical chemistry and materials science. The bifunctional nature of this compound, featuring both nucleophilic (hydroxyl) and electrophilic (chloride) sites, enables diverse downstream transformations for the construction of complex molecular architectures. In medicinal chemistry, it frequently functions as a key building block for the synthesis of bioactive molecules, including enzyme inhibitors, receptor antagonists, and antibiotic agents. The seven-carbon chain with terminal functionalities provides an optimal molecular scaffold for probing biological interactions while maintaining favorable physicochemical properties.

The application of this compound extends to polymer chemistry, where it serves as a monomer or chain modifier in the production of polyesters, polyethers, and polyurethanes. The compound can be incorporated to introduce hydrolyzable linkages or to impart specific material properties through side-chain functionalization. Recent advances in catalytic asymmetric synthesis of chlorohydrins have further expanded their utility in preparing enantiomerically enriched compounds [2], highlighting the growing importance of these intermediates in contemporary synthetic strategies. The development of efficient, scalable preparations for this compound thus addresses a significant need across multiple chemical disciplines.

Process Optimization and Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful attention to process safety, economic viability, and environmental impact. For the direct chlorination route, replacement of carbon tetrachloride with alternative halogen donors such as 1,1,2,2-tetrachloroethane or hexachloroethane should be considered to improve workplace safety and reduce regulatory concerns. Additionally, implementation of continuous flow reactors can significantly enhance process efficiency and safety profile by minimizing reactive intermediate accumulation and improving heat transfer characteristics.

Recent advances in phase transfer catalysis offer promising opportunities for process intensification in chlorohydrin synthesis [3]. The application of quaternary ammonium salts such as tetrabutylammonium chloride (TBACl) has been demonstrated to dramatically enhance reaction rates in heterogeneous dehydrochlorination systems, reducing reaction times from hours to minutes while minimizing excess reagent consumption. These catalytic approaches align with green chemistry principles by reducing energy requirements, improving atom economy, and minimizing waste generation. For large-scale production, integration of in-line analytical techniques such as FTIR or Raman spectroscopy enables real-time reaction monitoring and control, ensuring consistent product quality while reducing analytical workload.

References

Application Notes: Thionyl Chloride-Mediated Chlorination of 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Thionyl chloride (SOCl₂) is a highly effective chlorinating agent widely used to convert primary and secondary alcohols into their corresponding alkyl chlorides. This transformation is crucial in organic synthesis, particularly in pharmaceutical and agrochemical industries, as alkyl chlorides are versatile intermediates for nucleophilic substitution and cross-coupling reactions. A key advantage of using SOCl₂ is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification [1] [2] [3].

This document provides a detailed, actionable protocol for the synthesis of 1,7-dichloroheptane from 7-Chloro-1-heptanol. The procedure is designed with scalability and reproducibility in mind, featuring critical notes on safety, stereochemistry, and analytical verification to support researchers in drug development.

Fundamental Reaction Chemistry

The conversion of this compound to 1,7-dichloroheptane with thionyl chloride proceeds through a two-step mechanism. As a primary alcohol, the reaction is expected to follow an SN2 pathway, leading to inversion of configuration at the carbon atom. However, the stereochemical outcome can be influenced by the presence of additives.

The general reaction is: This compound + SOCl₂ → 1,7-Dichloroheptane + SO₂ + HCl

The following diagram illustrates the mechanistic pathway and the critical choice between retention and inversion of stereochemistry based on reaction conditions.

G Start This compound Intermediate Chlorosulfite Intermediate Start->Intermediate SOCl₂ Path1 Path A: With Pyridine (S_N2 Mechanism) Intermediate->Path1 Pyridine activates Path2 Path B: SOCl₂ Alone (S_Ni or S_N2 Mechanism) Intermediate->Path2 Heat SO2 SO₂ Path1->SO2 Product1 Product: 1,7-Dichloroheptane (Inversion of Configuration) Path1->Product1 Cl⁻ attack backside Path2->SO2 Product2 Product: 1,7-Dichloroheptane (Retention or Inversion) Path2->Product2 Intimate ion pair or S_N2

Experimental Protocols

Here, two primary methodological approaches are presented. Method A is generally recommended for primary alcohols like this compound to ensure a clean SN2 reaction and simplify purification.

Safety Precaution: Thionyl chloride is moisture-sensitive, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gas [2] [4]. All operations must be conducted in a certified fume hood. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

Method A: SOCl₂ with Pyridine (Recommended for Primary Alcohols)

This method uses pyridine as a base to scavenge the generated HCl, driving the reaction to completion and ensuring inversion of configuration via a clean SN2 pathway [5].

  • Step 1: Reaction Setup. Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (filled with calcium chloride) with This compound (1.0 equiv, e.g., 1.64 g, 10.0 mmol) and anhydrous pyridine (1.1 equiv, e.g., 0.87 mL, 11.0 mmol) in an inert solvent like anhydrous dichloromethane (DCM) or diethyl ether (15-20 mL).
  • Step 2: Reagent Addition. Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add thionyl chloride (1.2 equiv, e.g., 0.87 mL, 12.0 mmol) dropwise via a pressure-equalizing addition funnel over 15-20 minutes. Vigorous gas evolution (SO₂, HCl) will be observed.
  • Step 3: Reaction Progression. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours. Reaction completion can be monitored by TLC or GC-MS.
  • Step 4: Work-up. Cool the reaction mixture to room temperature. Carefully quench by adding the reaction mixture into a separatory funnel containing crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). The mixture will fizz; add slowly until neutralization is complete.
  • Step 5: Purification. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Step 6: Final Purification. Purify the crude 1,7-dichloroheptane by vacuum distillation. Collect the fraction boiling at the appropriate temperature.
Method B: Neat SOCl₂ (Without Base)

This method uses an excess of thionyl chloride as both the reagent and solvent. While simpler, it requires careful handling of excess SOCl₂ and may lead to less predictable stereochemistry for some substrates [5] [3].

  • Step 1: Reaction Setup. Dissolve This compound (1.0 equiv) in an excess of neat thionyl chloride (2.0-5.0 equiv) in a dry round-bottom flask equipped with a reflux condenser and drying tube.
  • Step 2: Reaction Progression. Heat the mixture to reflux for 2-3 hours.
  • Step 3: Work-up and Purification. After cooling, carefully remove the excess thionyl chloride by distillation. The crude residue containing 1,7-dichloroheptane is then taken up in DCM and worked up as described in Method A (Steps 4-6).

The workflow for the recommended Method A is summarized below.

G Setup 1. Setup in dry flask with solvent & pyridine Cool 2. Cool to 0-5°C Setup->Cool Add 3. Add SOCl₂ dropwise Cool->Add Reflux 4. Heat to reflux for 2-4 hours Add->Reflux Quench 5. Quench with ice-cold NaHCO₃ solution Reflux->Quench Extract 6. Extract with DCM Dry (MgSO₄) Quench->Extract Distill 7. Purify by vacuum distillation Extract->Distill Product Pure 1,7-Dichloroheptane Distill->Product

Data Summary and Analysis

The table below summarizes the typical properties and expected outcomes for the starting material and target product.

Table 1: Compound Data and Reaction Metrics

Parameter This compound (Starting Material) 1,7-Dichloroheptane (Target Product)
CAS Number Information not located in search results 929-21-5 (for 7-Chloro-1-heptene, a related compound) [6]
Molecular Formula C₇H₁₅ClO (presumed) C₇H₁₄Cl₂ (presumed)
Molecular Weight ~150.65 g/mol (presumed) ~153.04 g/mol (presumed)
Boiling Point Information not located in search results ~163 °C (estimate for product) [6]
Typical Yield - >85% (Expected for Method A) [3]
Key Advantage - Gaseous by-products simplify purification [1] [2]

Table 2: Comparison of Chlorination Methods

Method Conditions Stereochemical Outcome Pros Cons
Method A (with Pyridine) SOCl₂, Pyridine, DCM, Reflux Inversion (SN2) [5] Clean reaction, high yield, predictable stereochemistry. Requires an extra purification step to remove pyridine residues.
Method B (Neat SOCl₂) Excess SOCl₂, Reflux Retention (SNi) or Inversion, can be substrate-dependent [5] Simple setup, no added base. Handling large excess of SOCl₂, less stereocontrol.

Analytical Characterization

To confirm the identity and purity of the final product, employ the following techniques:

  • Thin-Layer Chromatography (TLC): A standard method for monitoring reaction progression.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides data on purity and molecular weight. The mass spectrum should show a characteristic molecular ion cluster for C₇H₁₄Cl₂.
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are essential for definitive structural confirmation. Key changes include the disappearance of the signal for the -CH₂OH group and the appearance of a downfield shift for the new -CH₂Cl group.

Troubleshooting and Best Practices

  • Low Yields: Ensure all glassware and solvents are thoroughly dry. Moisture causes decomposition of SOCl₂. Verify the purity of the starting alcohol.
  • Safety: Always add SOCl₂ to the cooled alcohol/base mixture, never the reverse. Have a trap for acid gases if working on a large scale.
  • Stereochemistry Control: If inversion of configuration is critical for your application (e.g., in chiral drug synthesis), Method A (with pyridine) is unequivocally recommended [5].

References

reduction of 7-chloroheptanoic acid to 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Characterization and Key Considerations

Before starting the synthesis, it is crucial to understand the characteristics of the starting material and the product, as these will influence the reaction and purification strategies.

The table below summarizes the key identifiers and physical properties of the compounds [1] [2]:

Property 7-Chloroheptanoic Acid 7-Chloro-1-heptanol
CAS Number 821-57-8 [1] [3] [2] 55944-70-2 [4]
Molecular Formula C₇H₁₃ClO₂ [1] [2] C₇H₁₅ClO [4]
Molecular Weight 164.63 g/mol [1] [2] 150.64 g/mol [4]
Boiling Point 269.8 °C (at 760 mmHg) [1] 215-220 °C (at 760 mmHg) [4]
Density 1.096 g/cm³ [1] 1.02-1.05 g/cm³ [4]
Flash Point 117 °C [1] Information missing
pKa 4.76 (Predicted) [1] Information missing

One critical consideration for this reaction is chemodivergence: the chlorine atom in 7-chloroheptanoic acid is susceptible to nucleophilic attack, which could lead to undesired side reactions like cyclization to a lactone. The reduction pathway must be chosen to minimize this potential side reaction.

Reduction Pathway and Mechanism

The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation [5]. The following diagram illustrates the workflow and the key mechanistic steps involved.

G Start 7-Chloroheptanoic Acid Intermediate1 Alkoxide Intermediate Start->Intermediate1  Step 1 & 2 Hydride Attack & Loss of Leaving Group Intermediate2 Aldehyde Intermediate Intermediate1->Intermediate2 Step 3 Hydride Attack Product This compound Intermediate2->Product Step 4 & 5 Hydride Attack & Protonation LiAlH4 Reagent: LiAlH₄ LiAlH4->Start Reflux in Ether or THF Workup Aqueous Workup Workup->Intermediate2 Required to Form Alcohol

Mechanism Description:

  • Step 1 & 2: The carboxylic acid is deprotonated, and a hydride ion from LiAlH₄ nucleophilically attacks the carbonyl carbon. This leads to the loss of a leaving group (as alumina alkoxide), forming an aldehyde intermediate [5]. This aldehyde is highly reactive and cannot be isolated under these conditions.
  • Step 3 & 4 & 5: A second hydride ion rapidly attacks the aldehyde intermediate. Subsequent aqueous workup protonates the resulting alkoxide, yielding the primary alcohol, this compound [5].

Detailed Experimental Protocol

Title: Reduction of 7-Chloroheptanoic Acid to this compound Using LiAlH₄

Objective: To synthesize this compound from 7-chloroheptanoic acid via reduction with lithium aluminum hydride.


Materials:

  • Starting Material: 7-Chloroheptanoic acid (e.g., 1.00 g, 6.07 mmol).
  • Reducing Agent: Lithium aluminum hydride (LiAlH₄), powder.
  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Quenching Solutions: Saturated aqueous solutions of sodium sulfate (Na₂SO₄) or ammonium chloride (NH₄Cl), and 1M hydrochloric acid (HCl).
  • Extraction Solvent: Ethyl acetate or diethyl ether.
  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Equipment:

  • 100 mL round-bottom flask
  • Reflux condenser
  • Magnetic stirrer and stir bar
  • Heating mantle or oil bath
  • Addition funnel
  • Separatory funnel
  • Ice-water bath
  • Glassware for distillation

Procedure:

  • Setup: Assemble a 100 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
  • Reagent Addition: Add anhydrous THF (30 mL) to the flask. Carefully add LiAlH₄ (0.46 g, 12.14 mmol, 2.0 equiv.) in small portions through a solid addition funnel. Stir the mixture to create a gray suspension.
  • Reaction: Slowly add a solution of 7-chloroheptanoic acid (1.00 g, 6.07 mmol) in anhydrous THF (10 mL) dropwise via an addition funnel. Caution: This step is exothermic. After the addition is complete, heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
  • Quenching (Critical Step): a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Carefully and slowly, add water dropwise (approx. 0.5 mL) to destroy excess LiAlH₄. Warning: This step generates hydrogen gas, which is highly flammable. Exercise extreme caution. c. Add a 15% w/v NaOH solution (0.5 mL) slowly, followed by additional water (1.5 mL). d. Stir the mixture at room temperature until a white, granular precipitate forms.
  • Workup: a. Filter the reaction mixture through a celite pad to remove aluminum salts. Rinse the filter cake thoroughly with THF or ethyl acetate. b. Transfer the filtrate to a separatory funnel. Wash the organic phase with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
  • Purification: Purify the crude this compound by distillation under reduced pressure. Based on its physical properties, collect the fraction boiling around 114-116 °C at 10 mmHg (extrapolated from 215-220 °C at 760 mmHg [4]).

Analysis:

  • Yield: The theoretical yield is 0.91 g (6.07 mmol). A typical yield for this type of reduction is 70-85%.
  • Characterization: Confirm the structure of the product by:
    • ¹H NMR: Look for the triplet of the hydroxymethylene group (-CH₂OH) around δ 3.64 ppm and the disappearance of the carboxylic acid proton.
    • IR Spectroscopy: The appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the broad C=O stretch (~1710 cm⁻¹) of the carboxylic acid.

Safety and Handling Notes

  • Lithium Aluminum Hydride (LiAlH₄): This is a moisture-sensitive, pyrophoric, and severe irritant. Always handle it in a certified fume hood, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses. Never attempt to quench large excesses of LiAlH₄.
  • 7-Chloroheptanoic Acid: Refer to its Safety Data Sheet (SDS). It may cause skin and eye irritation. Avoid inhalation of dust or mists [3].
  • Solvents: THF is highly flammable and can form explosive peroxides upon standing. Use anhydrous grade and handle with care.

Alternative Synthetic Routes

If the direct reduction proves problematic due to the reactivity of the chloro group, a two-step indirect pathway can be considered:

  • Protection: Convert 7-chloroheptanoic acid to its corresponding methyl or ethyl ester using standard esterification conditions (e.g., Fischer esterification).
  • Reduction: Reduce the ester to the alcohol. This can be achieved using LiAlH₄ [5] or, for a milder and more selective reduction, diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to stop at the aldehyde intermediate, followed by a subsequent reduction to the alcohol [5].

References

Comprehensive Application Notes and Protocols: Nucleophilic Substitution Reactions with 7-Chloro-1-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

7-Chloro-1-heptanol (CAS: 55944-70-2) is a bifunctional organic compound with significant potential in synthetic chemistry and pharmaceutical development. This mono-chlorinated primary alcohol possesses a molecular formula of C₇H₁₅ClO and a molecular weight of 150.64 g/mol. The compound features a straight-chain aliphatic structure with a terminal chlorine atom and a hydroxyl group at opposite ends, creating unique reactivity patterns that can be exploited in various synthetic pathways. The balanced amphiphilic character arises from the hydrophobic carbon chain and hydrophilic hydroxyl group, making it valuable for designing surfactants and emulsifiers with specific properties. [1]

The presence of both reactive functional groups enables this compound to participate in diverse chemical transformations. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or serve as a hydrogen bond donor. This bifunctional nature allows the compound to act as a versatile synthetic intermediate in constructing more complex molecular architectures. The chlorine substituent significantly alters the compound's polarity and reactivity compared to unsubstituted heptanols, influencing its biological interactions and physical properties. These characteristics make this compound particularly valuable for pharmaceutical research and material science applications. [1]

Synthesis Protocols and Optimization

Nucleophilic Substitution Synthesis Methods

Thionyl Chloride (SOCl₂) Method Procedure: In a fume hood, place 1-heptanol (10 g, 0.087 mol) in a round-bottom flask equipped with a reflux condenser and calcium chloride guard tube. Add thionyl chloride (11.3 g, 0.095 mol) dropwise with constant stirring. Heat the reaction mixture to 80-100°C and reflux for 2-4 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2). Upon completion, carefully distill the product at 215-220°C to obtain this compound as a colorless liquid. The reaction efficiency is optimized by maintaining anhydrous conditions throughout the procedure. [1]

Phosphorus Trichloride (PCl₃) Method Procedure: Charge a three-necked flask with 1-heptanol (10 g, 0.087 mol) and dissolve in anhydrous diethyl ether (30 mL). Cool the solution to 0-5°C using an ice bath. Slowly add phosphorus trichloride (4.1 g, 0.03 mol) dissolved in anhydrous ether (10 mL) over 30 minutes with vigorous stirring. After addition, warm the reaction mixture to room temperature and continue stirring for 3-6 hours. Transfer the mixture to a separatory funnel, wash with cold water (2 × 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation. [1]

Reaction Optimization Data

Table 1: Comparative Analysis of Nucleophilic Substitution Synthesis Methods

Starting Material Reagent Conditions Yield (%) Mechanism Purification Method
1-Heptanol SOCl₂ Reflux, 80-100°C, 2-4 h 85-92 SNi/SN2 Direct distillation
1-Heptanol PCl₃ Reflux, 70-90°C, 3-6 h 78-85 SN2 Aqueous workup + distillation
7-Bromoheptanol LiCl DMF, 120°C, 8-12 h 65-75 SN2 Solvent extraction
7-Iodoheptanol NaCl DMSO, 140°C, 10-15 h 70-80 SN2 Solvent extraction
Heptyl tosylate Tetrabutylammonium chloride Acetonitrile, 80°C, 6-8 h 80-88 SN2 Column chromatography

[1]

Large-Scale Purification Techniques

Distillation Protocol: For large-scale production, purification is optimally achieved through fractional distillation. The crude reaction mixture is first pre-distilled to remove low-boiling point impurities including unreacted 1-heptanol (BP: 176-177°C). The main fraction is collected at 215-220°C, achieving a purity of 98.5-99.2%. The distillation apparatus should include a vacuum attachment to facilitate lower temperature distillation if thermal sensitivity is observed. The density of the pure product ranges from 1.02-1.05 g/cm³. [1]

Byproduct Management: Industrial synthesis generates stoichiometric byproducts including sulfur dioxide and hydrogen chloride. Implement an acid gas scrubbing system with sodium hydroxide solution to neutralize and capture these gases. Dichloroheptane isomers (BP: 195-200°C) form as primary side products (1.5-3.0%) through over-chlorination and can be separated during distillation. Unreacted 1-heptanol (5-15%) can be recovered and recycled to the reactor, improving overall process economics. [1]

Analytical Methods and Characterization

Quantitative Determination Protocol

Derivatization Method for Spectrofluorimetric Analysis: This protocol enables highly sensitive quantification of this compound and related compounds through derivatization with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). [2]

Procedure:

  • Prepare standard solutions of this compound in concentration range of 0.03-2.0 µg mL⁻¹ in 10 mL glass stoppered tubes
  • Add 0.4 mL of borate buffer (0.1 M, pH 10.5) to each tube
  • Introduce 0.6 mL of DNS-Cl reagent solution (0.02% w/v in acetone)
  • Allow reaction to proceed at room temperature for 30 minutes
  • Extract the fluorescent derivative with 3 × 3 mL methylene chloride
  • Measure fluorescence at excitation 345 nm/emission 490 nm
  • Process alongside blank reagent prepared identically but without analyte

Method Validation Parameters: The described method demonstrates excellent sensitivity with a lower detection limit of 0.016 µg mL⁻¹ and quantification limit of 0.048 µg mL⁻¹. The technique shows linear response across the validated concentration range (0.03-2 µg mL⁻¹) with correlation coefficients typically >0.999. The derivatization reaction is highly dependent on pH, with optimal fluorescence observed at pH 10.5 using borate buffer. Recovery studies demonstrate excellent accuracy with 98.95 ± 0.45% for solid formulations and 99.37 ± 0.24% for liquid preparations. [2]

Structural Characterization Techniques

Spectroscopic Analysis: IR Spectroscopy: Characteristic absorption peaks include O-H stretch (3200-3600 cm⁻¹), C-H stretches (2850-2960 cm⁻¹), C-Cl stretch (750-800 cm⁻¹), and C-O stretch (1050-1150 cm⁻¹). NMR Spectroscopy: ¹H NMR exhibits distinctive triplet at ~3.65 ppm (-CH₂OH), triplet at ~3.55 ppm (-CH₂Cl), and complex multiplet patterns for methylene envelope (1.2-1.8 ppm). ¹³C NMR shows signals at δ 62.8 (-CH₂OH), δ 45.2 (-CH₂Cl), δ 32.5-22.3 (methylene chain), and δ 14.1 (terminal -CH₃). Mass Spectrometry: EI-MS displays molecular ion cluster at m/z 150/152 (3:1 intensity ratio characteristic of chlorine isotope pattern), with key fragmentation ions at m/z 69 [C₅H₉]⁺, m/z 83 [C₅H₉O]⁺, and m/z 115 [C₆H₁₂Cl]⁺. [1]

Reaction Mechanisms and Pathways

Nucleophilic Substitution Mechanisms

SN2 Pathway: Primary alcohols like 1-heptanol undergo nucleophilic substitution predominantly through a concerted bimolecular mechanism. The reaction features simultaneous nucleophile attack and leaving group departure, resulting in inversion of configuration at the reaction center. This mechanism dominates in polar aprotic solvents and exhibits second-order kinetics, with rate dependence on both nucleophile and substrate concentrations. The backside attack is sterically demanding, explaining the superior performance of primary substrates versus secondary or tertiary systems. [3] [1]

SN1 Pathway: While less common for primary alcohols, the unimolecular substitution may occur under strongly acidic conditions or with stabilized carbocation intermediates. This stepwise dissociation mechanism involves initial ionization to form a carbocation followed by nucleophile capture. The rate-determining step is the unimolecular dissociation of the substrate, leading to first-order kinetics. The SN1 pathway typically results in racemization when chiral centers are involved and is favored by polar protic solvents that stabilize the ionic intermediates. [3]

Diagram: SN2 Reaction Mechanism for this compound Synthesis

G A Nucleophile (Nu⁻) B Alkyl Chlorosulfite Intermediate A->B Backside Attack C This compound (Product) B->C Nucleophilic Displacement D SO₂ + Cl⁻ (Byproducts) B->D Elimination E 1-Heptanol (Starting Material) E->B Nucleophilic Addition F SOCl₂ (Reagent) F->B Electrophilic Activation

Visualization of the concerted SN2 mechanism in thionyl chloride-mediated synthesis of this compound, highlighting the nucleophilic displacement and byproduct formation.

Reaction Kinetics and Parameter Optimization

The thionyl chloride route demonstrates first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation. The addition of pyridine (0.1-0.2 equivalents) serves dual functions as both a base to neutralize hydrogen chloride and a nucleophile that modifies the reaction mechanism, ensuring clean inversion of stereochemistry through classical backside attack. [1]

Table 2: Industrial Scale Reaction Parameters for Thionyl Chloride Method

Parameter Laboratory Scale Industrial Scale Impact on Reaction
Temperature (°C) 80-100 95-105 Higher temperatures increase rate but may promote decomposition
Reaction Time (h) 2-4 3-5 Longer durations ensure complete conversion
Molar Ratio (SOCl₂:Alcohol) 1.2-1.5:1 1.3:1 Slight excess drives reaction to completion
Solvent None or pyridine Toluene (optional) Aids heat transfer and mixing in large scale
Catalyst Pyridine (0.1-0.2 eq) Pyridine (0.15 eq) Neutralizes HCl, modifies mechanism

[1]

Pharmaceutical and Chemical Applications

Pharmaceutical Intermediate Applications

Heptaminol Analogue Synthesis: this compound serves as a key precursor in the synthesis of cardiovascular active compounds such as heptaminol hydrochloride analogues. The chlorine moiety can be displaced by primary or secondary amines to generate pharmaceutically relevant molecules. The protocol involves reacting this compound (1.0 equiv) with the appropriate amine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8-12 hours. This nucleophilic substitution yields amino-functionalized heptanol derivatives that exhibit positive inotropic effects on the cardiovascular system, increasing coronary blood flow with slight peripheral vasoconstriction. [2]

Derivatization for Bioanalysis: The determination of amino-containing pharmaceuticals through derivatization with dansyl chloride exemplifies a key application of nucleophilic substitution chemistry. This approach enables highly sensitive detection of aliphatic amine drugs through replacement of the sulfonyl chloride group, forming stable, highly fluorescent derivatives without the quenching effect of the original chlorine atom. This principle can be extended to this compound derivatives for analytical quantification in biological matrices. [2]

Material Science and Industrial Applications

Surfactant Development: The amphiphilic character of this compound makes it valuable for designing novel surfactants and emulsifiers. The hydroxyl group provides the hydrophilic head, while the seven-carbon chain with terminal chlorine offers the hydrophobic tail. Through nucleophilic substitution of the chlorine atom with various hydrophilic groups (sulfates, carboxylates, phosphate esters), surface-active compounds with tailored properties can be synthesized for specific industrial applications. [1]

Polymer Chemistry Intermediate: The bifunctional nature enables incorporation of this compound into polymer backbones or as terminal modifiers. The compound can participate in step-growth polymerization through simultaneous reaction of both functional groups, or serve as a chain transfer agent in radical polymerizations. The chlorine group is particularly amenable to atom transfer radical polymerization (ATRP) initiating systems, allowing creation of well-defined block copolymers with precise architectural control. [1]

Practical Considerations and Troubleshooting

Experimental Optimization Guidelines

Solvent Selection: The choice of solvent significantly impacts nucleophilic substitution efficiency. Polar aprotic solvents (DMF, acetone, DMSO) enhance reaction rates for SN2 pathways by solvating cations but not anions, thereby increasing nucleophile reactivity. In contrast, polar protic solvents (water, alcohols) stabilize the leaving group through hydrogen bonding, favoring SN1 mechanisms. For this compound synthesis and subsequent transformations, maintain anhydrous conditions when employing thionyl chloride to prevent competitive hydrolysis. [3] [4]

Leaving Group Optimization: The inherent reactivity of this compound can be modified through leaving group manipulation. The chloride can be converted to iodide via Finkelstein reaction (NaI in acetone) to enhance leaving group ability for subsequent substitutions. Alternatively, conversion to mesylate or tosylate derivatives activates the alcohol for nucleophilic displacement while avoiding potential elimination side reactions. When designing synthetic sequences, implement leaving groups based on the I > Br > Cl >> F hierarchy for optimal substitution efficiency. [3]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Nucleophilic Substitution with this compound

Problem Possible Causes Solutions Preventive Measures
Low yields Incomplete reaction, side products Increase reaction time/temperature, use excess nucleophile Ensure anhydrous conditions, purify starting materials
Color formation Oxidation, impurities Add antioxidant (BHT), repurify via distillation Use inert atmosphere (N₂/Ar), avoid metal contamination
Elimination compete Strong base, high temperature Use weaker base, lower temperature Employ mild conditions, switch to better leaving group
Poor reproducibility Variable water content Dry glassware, molecular sieves Standardize drying procedures, control humidity
Difficulty in purification Similar boiling points Chromatography, recrystallization Optimize distillation parameters, use spinning band column

[1] [4]

Safety and Storage Considerations

Handling Precautions: this compound requires careful handling due to potential dermal and ocular irritation. Always use appropriate personal protective equipment including nitrile gloves and chemical splash goggles. Conduct all reactions in well-ventilated areas or fume hoods, particularly when working with volatile reagents like thionyl chloride. Have acid gas scrubbers available for large-scale reactions to neutralize hazardous byproducts like HCl and SO₂. [1]

Storage Recommendations: Store this compound in amber glass containers under inert atmosphere at 2-8°C to prevent oxidation and hydrolysis. For long-term storage, add stabilizers such as 0.1% BHT to inhibit peroxide formation. Under these conditions, the compound typically remains stable for at least 12 months. Periodically monitor purity by TLC or GC analysis, especially if used in sensitive synthetic sequences. [1]

Conclusion

This compound represents a versatile synthetic building block with significant utility in pharmaceutical synthesis, material science, and chemical research. The comprehensive protocols outlined herein enable efficient preparation, characterization, and application of this valuable intermediate. The compound's bifunctional nature, with both hydroxyl and chloride moieties, allows diverse chemical transformations through well-understood nucleophilic substitution mechanisms. Implementation of the optimized conditions, analytical methods, and troubleshooting guidelines will facilitate successful incorporation of this intermediate into various research and development workflows across multiple disciplines. [1]

References

Comprehensive Application Notes and Protocols: 7-Chloro-1-heptanol as Pharmaceutical Intermediate in API Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Significance

7-Chloro-1-heptanol (CAS: 55944-70-2) is a halogenated primary alcohol that serves as a versatile synthetic intermediate in pharmaceutical development. With the molecular formula C₇H₁₅ClO and a molecular weight of 150.64 g/mol, this compound features a balanced amphiphilic structure consisting of a hydrophobic seven-carbon chain terminated by hydrophilic hydroxyl and chloro functional groups [1]. This unique combination enables the compound to participate in diverse chemical transformations, making it particularly valuable for constructing more complex active pharmaceutical ingredients (APIs) and other specialized organic compounds. The terminal chlorine atom serves as an excellent leaving group, while the primary alcohol can be oxidized or further functionalized, providing synthetic chemists with multiple avenues for molecular diversification in API synthesis pathways [1].

The compound's structural features contribute to its physicochemical behavior. The chlorine substitution at the terminal position enhances both the reactivity and solubility characteristics compared to non-halogenated heptanols. This compound exhibits moderate polarity, rendering it soluble in common organic solvents while having limited water solubility (≤0.5 g/L) [1]. This solubility profile facilitates its use in various synthetic environments while enabling straightforward aqueous workup procedures. The hydroxyl group can participate in hydrogen bonding interactions, which may influence both its reactivity and potential biological interactions, though specific pharmacological activity for the compound itself remains undocumented in current scientific literature [1].

Synthesis Protocols

Nucleophilic Substitution Routes

The synthesis of this compound primarily proceeds through nucleophilic substitution reactions that convert the hydroxyl group of 1-heptanol into a chlorine substituent. Several synthetic approaches have been developed, each with distinct mechanistic pathways and optimization parameters [1]. The following table summarizes the principal synthetic routes:

Table 1: Nucleophilic Substitution Routes for this compound Synthesis

Starting Material Reagent Conditions Yield (%) Mechanism
1-Heptanol Thionyl chloride (SOCl₂) Reflux, 80-100°C, 2-4 h 85-92 SNi/SN2
1-Heptanol Phosphorus trichloride (PCl₃) Reflux, 70-90°C, 3-6 h 78-85 SN2
7-Bromoheptanol Lithium chloride (LiCl) DMF, 120°C, 8-12 h 65-75 SN2
7-Iodoheptanol Sodium chloride (NaCl) DMSO, 140°C, 10-15 h 70-80 SN2
Heptyl tosylate Tetrabutylammonium chloride Acetonitrile, 80°C, 6-8 h 80-88 SN2

The thionyl chloride route represents the most efficient synthetic pathway, achieving excellent yields between 85-92% under optimized conditions [1]. This method benefits from the gaseous nature of the byproducts—sulfur dioxide and hydrogen chloride—which facilitates straightforward product purification and eliminates the need for extensive aqueous workup. Alternative halogenating agents such as phosphorus trichloride provide comparable results with yields ranging from 78-85%, though requiring extended reaction times [1].

Thionyl Chloride-Mediated Hydroxyl Group Activation

Protocol: Thionyl Chloride Method

  • Materials: 1-Heptanol (1.0 equiv), thionyl chloride (1.2-1.5 equiv), pyridine (0.1-0.2 equiv, if stereoselectivity required) [1]
  • Equipment: Round-bottom flask, reflux condenser, drying tube, heating mantle, magnetic stirrer
  • Safety Considerations: Conduct in fume hood; SOCl₂ reacts vigorously with water and releases SO₂ and HCl gases

Stepwise Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with 1-heptanol (116.2 g, 1.0 mol). Add pyridine (7.9 g, 0.1 mol) if using catalytic pyridine [1].
  • Reagent Addition: Slowly add thionyl chloride (142.8 g, 1.2 mol) dropwise with stirring at room temperature. Caution: Exothermic reaction observed [1].
  • Heating Phase: Heat the reaction mixture to 80-100°C and maintain under reflux for 2-4 hours [1].
  • Reaction Monitoring: Monitor reaction completion by TLC (hexane:ethyl acetate 4:1) or GC-MS.
  • Workup Procedure: After cooling to room temperature, carefully dilute with dichloromethane (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL).
  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Table 2: Thionyl Chloride-Mediated Reaction Parameters

Parameter Optimal Range Industrial Scale Byproducts
Temperature (°C) 80-100 95-105 SO₂, HCl
Reaction Time (h) 2-4 3-5 SO₂, HCl
Molar Ratio (SOCl₂:Alcohol) 1.2-1.5:1 1.3:1 SO₂, HCl
Solvent None or pyridine Toluene (optional) SO₂, HCl
Catalyst Pyridine (0.1-0.2 eq) Pyridine (0.15 eq) SO₂, HCl

The reaction kinetics demonstrate first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step [1]. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation [1].

Purification and Characterization

Industrial-Scale Purification Techniques

Large-scale purification of this compound typically employs fractional distillation under reduced pressure to minimize decomposition and maximize recovery. The following table outlines key purification parameters:

Table 3: Distillation Purification Parameters for this compound

Component Boiling Point (°C) Density (g/cm³) Separation Method Purity Achieved (%)
This compound 215-220 1.02-1.05 Main fraction 98.5-99.2
1-Heptanol (unreacted) 176-177 0.822 Pre-distillation Recovery 85-90
Dichloroheptane 195-200 1.15-1.18 Post-distillation Side product <2%
Water 100 1.00 Azeotropic removal Removed
Hydrogen chloride -85 Gas Gas scrubbing Neutralized

Protocol: Distillation Purification

  • Setup: Assemble a fractional distillation system with vacuum capability and a fractionating column (theoretical plates: 10-15).
  • Conditions: Apply reduced pressure (10-20 mmHg) to lower the boiling point and prevent thermal decomposition [1].
  • Fraction Collection: Collect the main fraction boiling at 115-120°C at 15 mmHg, corresponding to this compound.
  • Purity Assessment: Analyze purity by GC-FID or HPLC; typical purity exceeds 98.5% after single distillation [1].

Crystallization techniques serve as complementary purification methods, particularly effective for removing trace ionic impurities and water content [1]. The crystallization process exploits the limited water solubility of this compound (≤0.5 g/L) to achieve further purification through recrystallization from organic solvents such as hexane or petroleum ether [1].

Byproduct Analysis and Management

Industrial synthesis of this compound generates several byproducts that require careful analysis and management to optimize process efficiency and minimize waste disposal costs [1]. The primary byproducts arise from the stoichiometric decomposition of thionyl chloride and side reactions involving over-chlorination or molecular rearrangement [1].

Table 4: Industrial Byproduct Analysis in this compound Synthesis

Byproduct Formation Mechanism Typical Yield (%) Industrial Treatment Economic Value
Sulfur dioxide (SO₂) SOCl₂ decomposition Stoichiometric Scrubbing with NaOH Moderate (H₂SO₄ precursor)
Hydrogen chloride (HCl) Alcohol protonation Stoichiometric HCl recovery/neutralization High (HCl sales)
Dichloroheptane isomers Over-chlorination 1.5-3.0 Separation by distillation Low (disposal cost)
Heptyl chloride isomers Rearrangement products 0.5-1.2 Separation by distillation Low (disposal cost)
Unreacted 1-heptanol Incomplete conversion 5-15 Recycling to reactor High (raw material recovery)

Sulfur dioxide and hydrogen chloride represent the major stoichiometric byproducts, each generated in equimolar quantities relative to the target product [1]. Industrial facilities typically recover hydrogen chloride through absorption in water to produce hydrochloric acid, which commands significant commercial value [1].

Quality Control and Regulatory Compliance

Analytical Testing Methods

Rigorous quality control protocols are essential for pharmaceutical intermediate manufacturing. Implementation of robust analytical testing methods ensures consistent product quality and facilitates regulatory compliance.

Protocol: Purity Verification by HPLC

  • Column: C18 reverse phase (250 × 4.6 mm, 5μm particle size)
  • Mobile Phase: Gradient from 60% aqueous acetonitrile to 100% acetonitrile over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 210 nm
  • Injection Volume: 10 μL
  • Sample Preparation: Dissolve in acetonitrile at 1 mg/mL concentration

Acceptance Criteria: Purity ≥98.0% by area normalization; individual impurities ≤0.5% [2].

Additional Analytical Methods:

  • GC-MS: For volatile impurity profiling and identity confirmation
  • Karl Fischer Titration: Water content determination (specification: ≤0.5%)
  • NMR Spectroscopy: Structural confirmation and isomeric purity assessment
Pharmaceutical Intermediate Regulatory Framework

Pharmaceutical intermediates must comply with stringent regulatory requirements to ensure final drug product safety and efficacy. Comprehensive documentation and batch traceability form the foundation of GMP compliance for intermediate manufacturing [2].

Key Regulatory Considerations:

  • ICH Guidelines: Follow ICH Q7 for GMP of active pharmaceutical ingredients
  • FDA/EMA Compliance: Adhere to current Good Manufacturing Practices (cGMP) [2]
  • Specification Establishment: Set appropriate critical quality attributes (CQAs) including identity, assay, purity, and impurities
  • Stability Studies: Conduct accelerated and long-term stability studies to establish retest dates
  • Change Control: Implement robust change control procedures for process modifications

Electronic batch record systems significantly reduce documentation errors and enhance compliance by providing automated data capture and integrity checks [2]. These systems prove invaluable during regulatory inspections and for maintaining consistent production quality across multiple batches [2].

Pharmaceutical Context and Applications

Role in API Synthesis

This compound functions as a versatile building block in pharmaceutical synthesis, particularly valuable for introducing the seven-carbon chain with terminal functionality. The compound's balanced amphiphilic nature makes it potentially useful in the development of surfactants and emulsifiers for pharmaceutical formulations [1]. More significantly, its bifunctional reactivity enables diverse chemical transformations, serving as a key intermediate for constructing more complex molecular architectures found in APIs.

The terminal chlorine serves as an excellent handle for nucleophilic displacement reactions with various nitrogen, oxygen, and sulfur nucleophiles, enabling the introduction of heteroatom functionality. Simultaneously, the hydroxyl group can be selectively oxidized to carboxylic acids or protected during multi-step syntheses. This dual functionality reduces synthetic steps and improves overall efficiency in API routes, aligning with the increasing emphasis on atom economy and process intensification in pharmaceutical manufacturing [1].

Manufacturing Considerations

The synthesis and processing of this compound requires careful attention to manufacturing principles specific to pharmaceutical intermediates. While traditional batch processing remains dominant in chemical API synthesis due to easier control of thermodynamic and kinetic parameters, continuous manufacturing approaches are emerging as alternatives for improved efficiency [3].

Containment measures must be individually planned for each synthesis step, particularly when dealing with highly potent APIs (HPAPIs) [3]. The market for HPAPIs is expected to expand at a CAGR of 8.3%, increasing the importance of proper handling protocols [3]. Modular plant design offers advantages for multiproduct facilities producing pharmaceutical intermediates, providing flexibility for small-scale production and clinical batches [3].

Cleanroom and HVAC requirements must comply with specific GMP guidelines and may vary for different synthesis steps [3]. Water-based cleaning may be ineffective for certain intermediates; resulting contamination or cross-contamination of APIs could lead to unexpected side reactions, necessitating validated cleaning procedures between batches [3].

Experimental Workflow and Process Optimization

The following diagram illustrates the complete experimental workflow for the synthesis, purification, and quality control of this compound:

G Start Start: Raw Material Selection SM1 1-Heptanol High Purity Start->SM1 SM2 Thionyl Chloride 1.2-1.5 eq Start->SM2 Catalyst Pyridine (optional) 0.1-0.2 eq Start->Catalyst Synthesis Synthesis Step RxnStep1 Reaction Setup: Dry equipment assembly Synthesis->RxnStep1 Purification Purification Distillation Distillation: Fractional distillation under reduced pressure Purification->Distillation QC Quality Control QCAnalysis Analytical Testing: HPLC, GC-MS, KF titration QC->QCAnalysis Release Product Release SM1->Synthesis SM2->Synthesis Catalyst->Synthesis RxnStep2 Reagent Addition: Dropwise SOCl₂ addition Exothermic control RxnStep1->RxnStep2 RxnStep3 Heating Phase: Reflux 80-100°C 2-4 hours RxnStep2->RxnStep3 RxnStep4 Reaction Monitoring: TLC/GC-MS analysis RxnStep3->RxnStep4 Workup Workup Procedure: Dilution, washing, drying, concentration RxnStep4->Workup Workup->Purification Crystallization Crystallization: Optional recrystallization from hexane Distillation->Crystallization Crystallization->QC SpecCheck Specification Verification: Purity ≥98.0% Individual impurities ≤0.5% QCAnalysis->SpecCheck Documentation Documentation: Batch records, COA Regulatory compliance SpecCheck->Documentation Documentation->Release

Diagram 1: Experimental workflow for this compound synthesis and purification

Conclusion

This compound represents a valuable synthetic intermediate with particular utility in pharmaceutical synthesis. The optimized thionyl chloride-mediated synthesis protocol provides excellent yields (85-92%) with high purity, while the detailed purification procedures ensure product quality suitable for pharmaceutical applications. Implementation of the described quality control measures and regulatory compliance strategies enables the consistent production of this intermediate to standards required for API synthesis. As pharmaceutical manufacturing continues to evolve toward more efficient and sustainable processes, well-characterized intermediates like this compound will play increasingly important roles in streamlined synthetic routes to complex drug molecules.

References

using 7-Chloro-1-heptanol for polymer chain modification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 7-Chloro-1-heptanol

This compound is a linear aliphatic compound that contains both a chloro group and a hydroxyl group, separated by a six-methylene chain. This bifunctionality is key to its utility in polymer modification.

  • Reactive Handles: The molecule offers two distinct sites for chemical reactions:
    • Chloro Group (-Cl): Can participate in nucleophilic substitution reactions (e.g., with amines or alkoxides) or form Grignard reagents.
    • Hydroxy Group (-OH): Can be converted to other functional groups like acrylates (for polymerization) or used in esterification and etherification reactions.
  • Chain Length: The 7-carbon chain acts as a spacer, which can be used to adjust the flexibility, hydrophobicity, or distance between cross-links in a polymer.

Potential Application Strategies

While direct protocols were not found, the following strategies are well-established in organic and polymer chemistry for molecules like this compound. You can adapt these general methods for your specific needs.

Strategy 1: Acting as a Chain Extender or Crosslinker

This approach uses the two functional groups to connect different polymer chains or monomers.

  • Experimental Concept: The chloro group can be used in a nucleophilic substitution reaction, while the hydroxy group can form an ester or ether linkage.
  • Generalized Protocol:
    • Synthesis of a Difunctional Monomer: React this compound with an acid anhydride (like phthalic anhydride) to form a monomer that has a chloro group and a new carboxylic acid group [1]. This new acid group can then be used for further polymerization.
    • Polymer Modification: The chloro group on the polymer chain can be reacted with a nucleophile from a second polymer chain. For instance, a polymer terminating in a primary amine could displace the chloride, forming a covalent link between the two chains.
    • Reaction Setup:
      • Solvent: Use an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
      • Base: A base such as potassium carbonate or triethylamine is often needed to scavenge the acid produced during nucleophilic substitution [1].
      • Conditions: Reactions typically require stirring and heating (e.g., 60-80°C) for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or spectroscopy.
Strategy 2: Acting as a Precursor for Polymerizable Monomers

This strategy involves converting this compound into a molecule that can be directly polymerized.

  • Experimental Concept: Derivatize the hydroxy group into a polymerizable function, such as an acrylate or methacrylate, while retaining the chloro group as a pendant functionality for post-polymerization modification.
  • Generalized Protocol:
    • Acrylation of the Hydroxy Group: React this compound with acryloyl chloride or methacrylic acid to form 7-chloroheptyl acrylate [1].
    • Polymerization: The resulting acrylate monomer can be copolymerized with other vinyl monomers (e.g., methyl methacrylate, styrene) via free radical or controlled radical polymerization.
    • Post-Polymerization Modification: The chloro groups pendant on the polymer backbone can later be functionalized. For example, they can be reacted with sodium azide to form azido groups, which can then undergo "click" reactions with alkynes.

Proposed Experimental Workflow

The diagram below outlines a logical workflow for developing a modification protocol using this compound.

G cluster_strategy Select Application Strategy cluster_synth Synthesis & Reaction Start Start: Define Modification Goal S1 Strategy 1: Chain Extender/Crosslinker Start->S1 S2 Strategy 2: Precursor for Monomer Start->S2 Synth Perform Synthetic Reaction (Solvent, Base, Heat) S1->Synth S2->Synth Workup Workup & Purification (Filtration, Extraction, Chromatography) Synth->Workup Analysis Analyze Product (NMR, IR, MS) Workup->Analysis Polymer Integrate into Polymer System Analysis->Polymer Evaluate Evaluate Polymer Properties Polymer->Evaluate

Key Considerations for Protocol Development

When designing your experiments, please pay close attention to the following aspects.

Aspect Consideration & Rationale
Solubility This compound is likely soluble in common organic solvents (THF, DCM, DMF). Ensure the solvent choice also dissolves other reactants and any resulting polymer.
Reactivity The primary chloride is less reactive than alkyl iodides or bromides. It may require stronger nucleophiles, higher temperatures, or the use of a catalyst (e.g., sodium iodide) to facilitate substitution.
Safety & Handling As with most organic chlorides and alcohols, assume it is an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Purification Purification of intermediates or final modified polymers may involve techniques like column chromatography, precipitation into a non-solvent, or recrystallization.
Characterization Essential techniques include NMR (to confirm conversion and linkage), FTIR (to track functional groups), and GPC/SEC (to analyze changes in polymer molecular weight and distribution).

References

Comprehensive Application Notes: Surfactant Synthesis from 7-Chloro-1-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7-Chloro-1-heptanol as a Surfactant Precursor

This compound (CAS 55944-70-2) represents a versatile bifunctional intermediate with significant potential in surfactant design and synthesis. This organic compound features a seven-carbon aliphatic chain terminated by a hydroxyl group (-OH) at one end and a chlorine atom (-Cl) at the other, creating unique amphiphilic character that can be exploited for surfactant development [1] [2]. The molecular structure provides both hydrophobic character through its hydrocarbon backbone and potential hydrophilicity via the hydroxyl group, which can be further functionalized or modified [3]. This bifunctionality enables synthetic access to diverse surfactant architectures, including cationic, anionic, and nonionic surfactants, through selective reaction at either functional group while preserving the other for additional modification.

The compound's significance in surfactant synthesis stems from its dual reactivity, which allows for sequential introduction of targeted functional groups. The terminal chlorine serves as an excellent leaving group for nucleophilic substitution reactions, enabling introduction of amine, sulfide, or other functional groups [1] [2]. Simultaneously, the hydroxyl group can undergo esterification, etherification, or oxidation to create different hydrophilic head groups [2]. This synthetic flexibility makes this compound particularly valuable for researchers developing specialty surfactants with tailored properties for pharmaceutical formulations, cosmetic products, and industrial applications where specific surfactant characteristics are required.

Chemical Properties and Characterization

Fundamental Physicochemical Properties

This compound possesses specific chemical and physical properties that determine its behavior in synthetic applications and influence the characteristics of resulting surfactants. The compound has a molecular formula of C₇H₁₅ClO and a molecular weight of 150.64-150.65 g/mol [1] [3] [4]. It exists as a colorless transparent liquid at room temperature with moderate volatility, characterized by a boiling point of approximately 213.6-220°C and a flash point of 96.5°C, indicating reasonable thermal stability for various reaction conditions [2]. The compound's amphiphilic nature arises from the balance between its hydrophobic heptyl chain and hydrophilic hydroxyl group, contributing to its utility in surfactant synthesis [1] [2].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
Molecular Formula C₇H₁₅ClO [3] [4]
Molecular Weight 150.64-150.65 g/mol [3] [4]
CAS Registry Number 55944-70-2 [1] [4]
Physical State Colorless transparent liquid [1] [2]
Boiling Point 213.6-220°C [3] [2]
Flash Point 96.5°C [2]
Assay (Purity) Typically >98.0% [1] [2]
Spectroscopic Characterization

Advanced analytical techniques are essential for characterizing this compound and confirming its identity and purity following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methylene protons adjacent to the hydroxyl group (∼3.5-3.6 ppm) and those adjacent to the chlorine atom (∼3.5-3.6 ppm), along with characteristic signals for the internal methylene groups (∼1.2-1.6 ppm) and the terminal methyl group (∼0.9 ppm) [2]. Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically shows a molecular ion peak at m/z 150-151 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of HCl (m/z 114-115) and cleavage adjacent to the hydroxyl group [2]. Fourier-Transform Infrared (FT-IR) spectroscopy displays prominent absorption bands for the O-H stretch (∼3200-3600 cm⁻¹, broad), C-H stretches (∼2850-2960 cm⁻¹), C-O stretch (∼1050-1100 cm⁻¹), and C-Cl stretch (∼650-750 cm⁻¹) [2].

Synthetic Routes to this compound

Nucleophilic Substitution Approaches

The synthesis of this compound primarily proceeds through nucleophilic substitution reactions that convert hydroxyl groups or other leaving groups into chlorine substituents. The most efficient method involves direct chlorination of 1-heptanol using thionyl chloride (SOCl₂), which achieves yields of 85-92% under optimized conditions [3]. This route benefits from gaseous byproducts (SO₂ and HCl) that facilitate easy purification [3]. Alternative approaches include using phosphorus trichloride (PCl₃) with slightly lower yields (78-85%) or halogen exchange reactions starting from 7-bromoheptanol or 7-iodoheptanol using lithium chloride or sodium chloride in polar aprotic solvents [3].

Table 2: Comparison of Synthetic Methods for this compound

Starting Material Reagent Conditions Yield (%) Mechanism
1-Heptanol Thionyl chloride (SOCl₂) Reflux, 80-100°C, 2-4 h 85-92 SNi/SN2
1-Heptanol Phosphorus trichloride (PCl₃) Reflux, 70-90°C, 3-6 h 78-85 SN2
7-Bromoheptanol Lithium chloride (LiCl) DMF, 120°C, 8-12 h 65-75 SN2
7-Iodoheptanol Sodium chloride (NaCl) DMSO, 140°C, 10-15 h 70-80 SN2
Heptyl tosylate Tetrabutylammonium chloride Acetonitrile, 80°C, 6-8 h 80-88 SN2
Reduction Route and Process Optimization

An alternative synthetic pathway involves the reduction of 7-chloroheptanoic acid using strong reducing agents such as lithium aluminum hydride (LiAlH₄) [1] [2]. This method proceeds through nucleophilic attack of hydride on the carbonyl carbon, resulting in formation of the primary alcohol while retaining the chlorine substituent. Reaction optimization studies indicate that temperature control is crucial for maximizing conversion efficiency while minimizing side product formation, with optimal performance typically achieved between 95-105°C in industrial applications [3]. For the thionyl chloride route, the molar ratio of SOCl₂ to alcohol should be maintained at 1.2-1.5:1, with the addition of pyridine (0.1-0.2 equivalents) serving as both a base to neutralize hydrogen chloride and a nucleophile that modifies the reaction mechanism to ensure clean inversion of stereochemistry when relevant [3].

Surfactant Synthesis Protocols

Caternary Quaternary Ammonium Surfactants

The synthesis of cationic surfactants from this compound typically involves quaternization reactions with tertiary amines to form quaternary ammonium compounds. These surfactants are particularly valuable for their antimicrobial properties and compatibility with various formulation systems [5]. A representative protocol involves reaction with trimethylamine to produce heptyltrimethylammonium chloride analogs:

Protocol 1: Synthesis of N-(7-Hydroxyheptyl)-N,N-dimethylalkylammonium Chloride

  • Reagents: this compound (1.0 equiv), tertiary amine (1.2-1.5 equiv), solvent (ethanol, isopropanol, or water), catalyst (if needed)

  • Procedure: Charge this compound (150.64 g, 1.0 mol) and absolute ethanol (500 mL) into a 1 L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature controller. Add the tertiary amine (e.g., N,N-dimethyldodecylamine, 1.2 mol) slowly with stirring. Heat the reaction mixture to 70-80°C and maintain with stirring for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or HPLC. After completion, cool the mixture to room temperature and remove solvent under reduced pressure. Purify the crude product via recrystallization from appropriate solvents or by column chromatography if necessary [5].

  • Reaction Mechanism: The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where the tertiary amine acts as a nucleophile, attacking the carbon atom bearing the chlorine substituent with subsequent displacement of chloride ion. The reaction rate is influenced by solvent polarity, temperature, and the structure of the tertiary amine [5].

  • Purification and Isolation: The crude product can be purified by distillation under reduced pressure (typically 0.1-1 mmHg) with collection of the product fraction at 180-220°C, followed by recrystallization from ethyl acetate/hexane mixtures to achieve purity >98% [3]. For quaternary ammonium compounds, additional purification by column chromatography on silica gel with chloroform-methanol gradients may be necessary to remove unreacted starting materials and byproducts.

Amino Acid-Based Cationic Surfactants

A particularly innovative application of this compound involves its conversion to amino acid-based cationic surfactants, which combine the surfactant properties with potentially enhanced biocompatibility and biodegradability [5]. These compounds are synthesized through a multi-step process involving initial nucleophilic substitution followed by esterification or amidation:

Protocol 2: Synthesis of Arginine-Based Surfactants from this compound

  • Step 1 - Amine Formation: React this compound (1.0 equiv) with a large excess of aqueous methylamine (40%, 5-10 equiv) in ethanol at 50-60°C for 8-12 hours to form 7-(methylamino)-1-heptanol. Alternatively, use sodium azide (1.2 equiv) in DMF/water mixture at 80-100°C for 12-24 hours followed by reduction with LiAlH₄ or catalytic hydrogenation to form 7-amino-1-heptanol.

  • Step 2 - Esterification: Convert the hydroxyl group of 7-amino-1-heptanol to a carboxylic acid derivative through reaction with fatty acyl chlorides (e.g., lauroyl chloride, palmitoyl chloride) in dichloromethane in the presence of a base (triethylamine or pyridine) at 0-25°C for 2-6 hours. Alternatively, directly esterify with protected amino acids using standard peptide coupling reagents [5].

  • Step 3 - Quaternization: For tertiary amine intermediates, perform quaternization with methyl iodide or dimethyl sulfate in aprotic solvents at elevated temperatures (60-80°C) for 4-8 hours to form the final quaternary ammonium surfactant [5].

The following diagram illustrates the key synthetic pathways for converting this compound into various surfactant classes:

G cluster_pathways Surfactant Synthesis Pathways Start This compound Amines Reaction with Amines Start->Amines Azides Reaction with Azides Start->Azides Alkoxides Reaction with Alkoxides Start->Alkoxides Thiols Reaction with Thiols Start->Thiols Esterification Esterification with Fatty Acids Start->Esterification Etherification Etherification with Alcohols Start->Etherification Oxidation Oxidation to Carboxylic Acid Start->Oxidation Quaternary Quaternary Ammonium Surfactants Amines->Quaternary AmineSurf Primary/Secondary Amine Surfactants Azides->AmineSurf EtherSurf Ether-Based Surfactants Alkoxides->EtherSurf ThioetherSurf Thioether Surfactants Thiols->ThioetherSurf EsterSurfactants EsterSurfactants Esterification->EsterSurfactants EtherSurfactants EtherSurfactants Etherification->EtherSurfactants AnionicSurfactants AnionicSurfactants Oxidation->AnionicSurfactants

Purification and Analytical Characterization

Purification Techniques for Surfactant Products

Effective purification is essential for obtaining surfactant products with optimal performance properties. Distillation techniques are commonly employed for this compound and intermediate compounds, with industrial-scale purification typically achieving purity levels of 98.5-99.2% [3]. For the final surfactant products, recrystallization from appropriate solvent systems is often the method of choice:

  • Solvent Selection: Identify optimal recrystallization solvents by testing solubility of the crude surfactant in various solvent systems (e.g., ethyl acetate/hexane, ethanol/water, acetone/water) at different temperatures.
  • Procedure: Dissolve the crude surfactant product in minimal volume of hot solvent, then slowly cool to room temperature followed by further cooling in an ice bath. Collect crystals by vacuum filtration and wash with cold solvent.
  • Drying: Dry the purified surfactant under reduced pressure (0.1-1 mmHg) at 40-50°C for 12-24 hours to remove residual solvents.

Table 3: Distillation Purification Parameters for this compound and Derivatives

Component Boiling Point (°C) Density (g/cm³) Separation Method Purity Achieved (%)
This compound 215-220 1.02-1.05 Main fraction 98.5-99.2
1-Heptanol (unreacted) 176-177 0.822 Pre-distillation Recovery 85-90
Dichloroheptane 195-200 1.15-1.18 Post-distillation Side product <2%
Water 100 1.00 Azeotropic removal Removed
Hydrogen chloride -85 Gas Gas scrubbing Neutralized
Analytical Methods for Quality Control

Comprehensive characterization of surfactants synthesized from this compound requires multiple analytical techniques to confirm structure, purity, and surfactant properties:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV or evaporative light scattering detection can monitor reaction progress and determine purity. Gas Chromatography (GC) is suitable for volatile intermediates and starting materials.
  • Spectroscopic Techniques: NMR spectroscopy (¹H, ¹³C, and 2D techniques) provides detailed structural information about the surfactant molecules. FT-IR spectroscopy confirms functional group transformations. Mass spectrometry (ESI-TOF or MALDI-TOF) determines molecular weight and confirms successful synthesis.
  • Surfactant-Specific Analyses: Critical micelle concentration (CMC) determination using surface tensiometry, measurement of hydrophilic-lipophilic balance (HLB) values, and evaluation of emulsion stability provide essential performance data for the synthesized surfactants.

Applications and Performance Evaluation

Surfactants derived from this compound find applications across diverse fields due to their tunable properties and amphiphilic character. In the pharmaceutical industry, they serve as excipients in drug formulations, enhancing solubility of poorly water-soluble active ingredients and improving bioavailability [1] [2]. The biocompatibility of certain derivatives, particularly those incorporating amino acids, makes them suitable for topical formulations and cosmetic products where mildness is essential [5]. In agricultural applications, these surfactants improve the spreading and adhesion of pesticide formulations on plant surfaces, thereby enhancing efficacy.

The performance of these surfactants is highly dependent on their structural features. The hydrocarbon chain length (7 carbons in the base structure) provides optimal hydrophobicity for many applications, while the functional groups introduced during synthesis determine the hydrophilic character and overall HLB value. Cationic surfactants derived from this compound exhibit particularly strong adsorption at interfaces and antimicrobial activity against various microorganisms, making them valuable for disinfectant formulations and preservative systems [5]. The hydroxyl group present in the initial synthetic intermediates provides an additional site for further functionalization or for forming hydrogen bonds with polar substrates, enhancing performance in specific applications.

Conclusion

This compound serves as a versatile building block for the synthesis of diverse surfactant architectures with tailored properties. Its bifunctional nature allows for sequential modification through well-established synthetic protocols, enabling production of cationic, anionic, and nonionic surfactants [1] [2]. The synthetic methodologies outlined in these application notes provide researchers with reliable pathways to access these valuable compounds, while the purification and characterization protocols ensure consistent quality and performance. As surfactant requirements continue to evolve toward more specialized applications, the flexibility offered by this compound as a starting material will remain invaluable for developing next-generation surfactant systems with enhanced functionality and environmental profiles.

References

7-Chloro-1-heptanol in heterocyclic compound synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 7-Chloro-1-heptanol

The table below summarizes the key identifiers and physical properties of this compound [1].

Property Description
CAS Number 55944-70-2 [1]
IUPAC Name 7-chloroheptan-1-ol [1]
Molecular Formula C₇H₁₅ClO [2] [3] [1]
Molecular Weight 150.64 g/mol [1]
SMILES C(CCCO)CCCCl [1]
Structure A straight 7-carbon chain with a -Cl group on one terminal carbon and a -OH group on the other [1].
Key Feature Bifunctional: contains a chloro group (susceptible to nucleophilic substitution) and an alcohol group (susceptible to oxidation and serves as hydrogen bond donor) [1].

Synthetic Routes to this compound

The primary method for synthesizing this compound is through nucleophilic substitution of the parent alcohol, 1-heptanol. The table below compares different synthetic approaches [1].

Starting Material Reagent Conditions Yield (%) Mechanism
1-Heptanol Thionyl chloride (SOCl₂) Reflux, 80-100°C, 2-4 h 85-92 SNi/SN2
1-Heptanol Phosphorus trichloride (PCl₃) Reflux, 70-90°C, 3-6 h 78-85 SN2
7-Bromoheptanol Lithium chloride (LiCl) DMF, 120°C, 8-12 h 65-75 SN2 (Halogen Exchange)
7-Iodoheptanol Sodium chloride (NaCl) DMSO, 140°C, 10-15 h 70-80 SN2 (Halogen Exchange)
Heptyl tosylate Tetrabutylammonium chloride Acetonitrile, 80°C, 6-8 h 80-88 SN2
Detailed Protocol: Thionyl Chloride Method

This method is highly efficient and benefits from gaseous byproducts, simplifying purification [1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1 equivalent of 1-heptanol. Optionally, add 0.1-0.2 equivalents of pyridine as a base to neutralize HCl and steer the mechanism towards a clean SN2 pathway with inversion of configuration [1].
  • Chlorination: Slowly add 1.2-1.5 equivalents of thionyl chloride (SOCl₂) with stirring. Heat the mixture to 80-100°C and reflux for 2-4 hours [1].
  • Work-up: After cooling, the gaseous byproducts (SO₂ and HCl) can be vented or scrubbed. The crude product can be purified to remove traces of unreacted alcohol or dichloro byproducts [1].
  • Purification: Purify the product via distillation, collecting the fraction boiling at 215-220°C. This achieves a purity of 98.5-99.2% [1].

Documented Industrial Application

A key established use of this compound is as a stabilizer to prevent the discoloration of maleic anhydride, a critical industrial chemical [4].

  • Function: It functions as a co-stabilizer in combination with copper and zinc compounds (e.g., copper(II) chloride, zinc chloride) [4].
  • Application Protocol: To prevent discoloration during storage or heat-melting, add the stabilizer mixture directly to purified, molten maleic anhydride [4].
  • Typical Dosage:
    • This compound: 5 to 60 ppm (relative to maleic anhydride weight) [4].
    • Copper compound: 0.25 to 1 ppm [4].
    • Zinc compound: 0.1 to 0.5 ppm [4].
  • Benefit: This stabilization allows for a reduced cut of light boiling point fractions during distillation, improving the overall yield of maleic anhydride [4].

Potential in Heterocyclic Synthesis and Research Context

While direct protocols are unavailable, the chemical properties of this compound suggest its utility as a bifunctional building block [1].

  • Role as an Intermediate: The terminal chloro group can be displaced by nucleophiles, including nitrogen-based nucleophiles commonly used to construct heterocyclic rings (e.g., amines, hydrazines). The hydroxyl group can be oxidized or used to tether the molecule to solid supports or other functional groups [1].
  • Material Science Potential: Its amphiphilic structure (a hydrophobic chain with a polar head) could make it useful in developing new materials with specific surface properties or in the synthesis of surfactants [1].
  • Research Context: Heterocyclic compounds like pyrrole, imidazole, and thiophene are fundamental scaffolds in medicinal chemistry for developing drugs with antibacterial, anticancer, and antiepileptic activities [5]. The search for novel synthetic routes to such structures is ongoing.

Experimental Design Considerations

The following workflow outlines a logical approach for exploring the use of this compound in synthesizing a new heterocyclic system.

Start Start: Define Target Heterocycle A Analyze Required Bifunctional Synthon Start->A B Plan Synthetic Strategy: - Chloro as Leaving Group - OH for Functionalization A->B C Select Nucleophile (e.g., amine, azide) B->C D Perform Key Step: Nucleophilic Substitution C->D E Cyclization (Intramolecular or with added reagent) D->E F Purification and Characterization E->F End Biological Screening (e.g., Antimicrobial, Anticancer) F->End

Key experimental parameters for the nucleophilic substitution step (as informed by its synthesis) include [1]:

  • Solvent: Polar aprotic solvents like DMF or DMSO are suitable for facilitating SN2 reactions.
  • Base: A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often necessary to deprotonate the nucleophile or scavenge acid.
  • Temperature: Elevated temperatures (e.g., 60-120°C) are typically required to drive the reaction to completion.

Safety and Handling Notes

  • General Handling: This compound is intended for research purposes only and is not designed for human or veterinary use [1].
  • Reactivity: The chloro group can undergo hydrolysis or dehydrohalogenation. It is also a potential alkylating agent and should be handled with appropriate caution [1].

Conclusion

This application note consolidates the available data on this compound, confirming its identity, practical synthesis, and one industrial application. Its potential as a versatile linear precursor for heterocyclic synthesis, while logically sound, represents an area for further experimental investigation. Researchers can utilize the provided synthetic and conceptual framework to develop novel routes to biologically relevant heterocyclic systems.

References

how to functionalize 7-Chloro-1-heptanol for material science

Author: Smolecule Technical Support Team. Date: February 2026

Potential Synthetic Strategies for Inspiration

While not specific to 7-Chloro-1-heptanol, the following approaches from recent literature represent powerful tools that could be adapted for modifying similar hydrocarbon chains. The table below summarizes these key strategies.

Strategy Key Feature Potential Relevance Reference
Catalytic Multicomponent Coupling Diastereo- and enantioselective synthesis of complex homoallylic alcohols from ketones. Inspiration for introducing chiral centers and complex functionality distal to the chloro-alcohol group. [1]
Metal-free para-selective C-H Amination Direct, selective introduction of nitrogen-based functionalities onto arenes without transition metals. Useful if the material science application involves attaching this compound to an aromatic system. [2]
Continuous Flow Chemistry Enhanced reaction control, safety, and scalability for various synthetic transformations. A general platform technology that could be applied to improve the safety or efficiency of functionalization steps. [3]

Detailed Experimental Protocol: Multicomponent Coupling

The following protocol is adapted from the catalytic process used to synthesize tertiary homoallylic alcohols, which shares a conceptual goal of building molecular complexity [1]. This can serve as a template for designing your own experiments.

1. Reaction Setup

  • Catalyst Preparation: Generate the copper catalyst in situ by combining a copper precursor (e.g., CuCl) with a chiral phosphine ligand, such as a Bisphos-5 derivative (1-5 mol % relative to the limiting reagent) [1].
  • Reaction Vessel: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) in an oven-dried Schlenk tube or flask.
  • Reagents: Combine your chosen ketone substrate (1.0 equiv.), bis(pinacolato)diboron (B₂(pin)₂, ~1.2 equiv.), and the vinylallene coupling partner (rac-2b, ~1.5 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).

2. Reaction Execution

  • Add the prepared catalyst to the reaction mixture.
  • Stir the mixture at a defined temperature (e.g., between 0°C and 40°C), monitoring progress by thin-layer chromatography (TLC) or GC/MS until the starting material is consumed.
  • Typical reaction times can range from several hours to 24 hours.

3. Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).
  • Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
  • Filter and concentrate the organic solution under reduced pressure.
  • Purify the crude product using flash chromatography on silica gel to isolate the desired tertiary homoallylic alcohol.

The workflow for this catalytic multicomponent reaction can be summarized as follows:

G Start Reaction Setup CatPrep Catalyst Preparation (Cu source + Chiral ligand) Start->CatPrep InertAtmos Establish Inert Atmosphere (N₂ or Ar) CatPrep->InertAtmos AddReagents Add Substrates (Ketone, B₂(pin)₂, Vinylallene) InertAtmos->AddReagents Execution Reaction Execution AddReagents->Execution AddCatalyst Add Catalyst to Mixture Execution->AddCatalyst Stir Stir at Controlled Temperature (0-40°C) AddCatalyst->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Workup Work-up & Purification Monitor->Workup Quench Quench with NH₄Cl (aq) Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (MgSO₄/Na₂SO₄) & Concentrate Extract->Dry Purify Purify via Flash Chromatography Dry->Purify End Pure Product Purify->End

Adaptation and Further Research Directions

To apply these concepts to this compound, consider the following:

  • Exploit the Chloro Handle: The chlorine atom is an excellent leaving group. You can perform nucleophilic substitution reactions with various nucleophiles (e.g., azide, cyanide, amines, or thiols) to introduce different functional groups. This is likely the most straightforward starting point.
  • Leverage the Alcohol: The hydroxyl group can be oxidized, used to form esters or ethers, or act as a starting point for creating polymers like polyesters or polyurethanes, which is highly relevant for material science.
  • Consult Specialized Databases: For a compound like this compound, specific procedures might be found in specialized chemical databases such as Reaxys or SciFinder. These resources are often more detailed for specific, known compounds than general web searches.

References

purification methods for 7-Chloro-1-heptanol fractional distillation

Author: Smolecule Technical Support Team. Date: February 2026

Fractional Distillation Overview

Fractional distillation separates liquid mixtures with boiling point differences of less than 25 °C [1] [2]. It uses a fractionating column to provide multiple vaporization-condensation cycles (theoretical plates), improving separation efficiency for liquids with close boiling points [1] [2].

Laboratory Setup and Procedure

Apparatus Setup Assemble the fractional distillation apparatus in a fume hood using the components listed below [1].

  • Heat Source & Reaction Vessel: Heating mantle and a 100-mL round bottom flask (do not fill more than half full) [1].
  • Fractionating Column: Column (e.g., Vigreux column) fitted onto the flask [1] [2].
  • Distillation Head & Thermometer: "Y" adaptor with a thermometer; position the bulb just below the side-arm opening [1].
  • Condenser: Liebig or similar condenser connected to cold water supply (inlet at bottom, outlet at top) [1] [2].
  • Collection System: Collection adapter and graduated cylinders or flasks [1].
  • Support System: Retort stands, clamps, Keck clips, and a magnetic stir bar for the flask [1].

Step-by-Step Procedure

  • Assembly: Set up the apparatus securely as shown in the diagram [1]. Add a few anti-bumping granules (boiling chips) to the flask to promote even boiling [2].
  • Heating: Gradually increase the heat until the mixture boils [1].
  • Reflux: Observe the ring of condensate rising slowly up the column. This should take at least 5 minutes to ensure proper separation. Adjust heat to maintain a gradual rise [1].
  • Collection: Once drops begin to fall from the condenser, adjust heat to maintain a rate of 1–2 drops per second [1].
    • Record the temperature for every 2 mL of distillate collected [1].
    • Collect the distillate in separate fractions (e.g., replace the collection vessel at set intervals) [1].
  • Fraction Cuts: The temperature plateau indicates collection of a pure compound. When the temperature changes significantly, switch to a new collection vessel to isolate different fractions [1] [2].
  • Shutdown: Stop heating before the flask runs dry to prevent cracking. Analyze collected fractions for purity using techniques like NMR spectroscopy or gas chromatography [1].

Fractional Distillation Process Workflow

The following diagram outlines the general decision-making and procedural workflow for a fractional distillation.

Start Start Fractional Distillation Heat Heat Mixture Gradually Start->Heat Reflux Observe Reflux Ring (Rises slowly up column) Heat->Reflux Collect Collect Distillate (1-2 drops/second) Reflux->Collect Record Record Temperature for every 2mL collected Collect->Record Decision Significant Temperature Change? Record->Decision Fraction1 Collect in Fraction A Decision->Fraction1 No Fraction2 Collect in Fraction B Decision->Fraction2 Yes Fraction1->Collect Analyze Analyze Fractions (e.g., NMR, GC) Fraction2->Analyze

Troubleshooting Common Issues

Issue Possible Cause Solution
Rapid vapor rise Excessive heating Reduce heat to allow a slow, gradual rise of condensate (at least 5 min to top) [1].
Poor separation Insufficient theoretical plates, drafts, or no insulation Ensure proper fractionating column is used. Insulate column with aluminum foil or glass wool [1] [2].
Bumping or violent boiling Lack of nucleation sites Add a few anti-bumping granules (boiling chips) to the flask [2].
Temperature fluctuations Heating rate too high or system not at equilibrium Maintain a steady, low heat input to achieve a constant distillation rate [1].

Critical Considerations for 7-Chloro-1-heptanol

  • Compound-Specific Data: I could not find the exact boiling point of this compound or the typical impurities in its crude mixture. Consult the original synthesis literature or chemical databases for this essential data.
  • Thermal Sensitivity: Assess the thermal stability of this chlorinated alcohol. If it is heat-sensitive, vacuum distillation may be necessary to lower its boiling point and prevent decomposition [2].
  • Safety: There is no specific safety data for this compound in the search results. Assume all chemicals are hazardous. Work in a fume hood, wear appropriate PPE, and consult the relevant Safety Data Sheet (SDS).

References

Troubleshooting Guide: Minimizing Dichloroheptanes Byproduct Formation

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are dichloroheptanes, and why might they form as a byproduct? A: Dichloroheptanes, such as 1,7-Dichloroheptane, are chlorinated hydrocarbon compounds often used as intermediates in synthesizing pharmaceuticals, agrochemicals, and polymers [1] [2]. Their unintended formation as a byproduct typically points to issues with reaction selectivity. Common causes include:

  • Improper Reaction Stoichiometry: An incorrect ratio of starting materials, particularly an excess of chlorinating agent, can promote multiple chlorination events on the heptane chain.
  • Lack of Selective Catalysis: The reaction may proceed without a catalyst that directs chlorination to a specific, desired carbon position.
  • Sub-Optimal Reaction Conditions: Factors like temperature that is too high, pressure, or prolonged reaction time can drive side reactions leading to various dichloroheptane isomers.
  • Impure Starting Materials: The presence of impurities in the feedstock can initiate or catalyze unwanted parallel reactions.

Q: What is a systematic approach to diagnose the root cause? A: Follow the diagnostic workflow below to isolate the key variable contributing to the byproduct.

Start Start: High Dichloroheptanes Byproduct Step1 Analyze Byproduct Isomer (Via GC-MS, NMR) Start->Step1 Step2 Check Starting Material Purity (Chromatography) Step1->Step2 Isomer profile indicates specific side reaction Step2->Step1 If impurities found Step3 Review Stoichiometry & Chlorinating Agent Step2->Step3 If materials are pure Step3->Step2 If agent is in excess Step4 Evaluate Catalyst System & Conditions Step3->Step4 If ratios are correct Step4->Step3 If conditions are harsh Step5 Confirm Product Purification & Separation Protocol Step4->Step5 If catalyst is optimal Step5->Step4 If separation is poor End Root Cause Identified Step5->End

Experimental Protocols for Analysis and Mitigation

Once a potential cause is identified through the diagnostic flowchart, the following experimental protocols can be used for verification and mitigation.

Protocol 1: Quantitative Analysis of Reaction Mixture Composition This protocol is for quantifying the target product and dichloroheptanes byproducts in your reaction crude.

  • Sample Preparation: Dilute a small, precise volume (e.g., 10 µL) of the crude reaction mixture in 1 mL of a suitable GC-MS solvent (e.g., dichloromethane, purified per [3]).
  • Instrument Calibration: Prepare calibration standards of authentic samples of your target product and the suspected dichloroheptanes byproducts across a known concentration range.
  • GC-MS Analysis:
    • Column: Use a non-polar to mid-polarity capillary column (e.g., DB-5).
    • Oven Program: Ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) at a moderate rate (e.g., 10°C/min) to resolve all components.
    • Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity to quantify specific compounds.
  • Data Analysis: Integrate the peak areas for the target and byproducts. Use the calibration curves to calculate their respective concentrations and yields in the reaction mixture.

Protocol 2: Purification of Crude Product via Distillation Adapted from methods for purifying similar chlorinated hydrocarbons [4] [3], this protocol can help separate your desired product from dichloroheptanes byproducts.

  • Setup: Assemble a fractional distillation apparatus with a water-cooled condenser and a vacuum adapter. Use a distillation flask of appropriate size for your crude product volume.
  • Initial Loading: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips to prevent bumping.
  • Distillation:
    • Apply a vacuum if the boiling points are high. The specific pressure will depend on the compounds involved.
    • Gently heat the flask. Carefully collect fractions based on their known boiling points. The table below lists the boiling points of some common chlorinated solvents for reference [5] [3].
    • Key Step: The different isomers of dichloroheptanes will have different boiling points. Collecting narrow fractions allows for the separation of your desired product from the specific dichloroheptane byproduct.
  • Analysis: Analyze each collected fraction using GC-MS (Protocol 1) to determine its purity and composition.

Reference Table: Boiling Points of Common Chlorinated Solvents

Compound Boiling Point (°C) Reference
Dichloromethane 39.4 - 40.4 [3]
1,2-Dichloroethane 83.7 [4] [5]
Example: 1,7-Dichloroheptane Data Not Located

Recommended Actions and Best Practices

  • Review Recent Literature: A 2025 study on converting 1,2-dichloroethane highlights the use of superbasic systems (KOH/DMSO) for selective transformations [6]. Exploring similar catalytic or reaction systems could be a promising avenue for improving the selectivity of your synthesis.
  • Systematic Optimization: If the cause is not immediately obvious, consider designing a set of experiments (e.g., a Design of Experiment, DoE) to systematically vary and optimize key parameters like temperature, catalyst loading, and addition rate.
  • Consult Chemical Suppliers: Companies specializing in chemical synthesis and purification, as mentioned in [1] and [2], may have technical data sheets or application notes with recommended conditions for specific reactions that could minimize byproducts.

References

controlling monosubstitution in chlorination of 1,7-heptanediol

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Controlling Chlorination Selectivity

Q: Why is achieving monosubstitution in 1,7-heptanediol particularly challenging?

A: The primary challenge is over-chlorination. 1,7-Heptanediol has two identical, reactive hydroxyl (-OH) groups. Once one group is chlorinated, the resulting monochloride product remains reactive and can undergo further substitution, leading to a mixture of mono-, di-, and potentially higher chlorinated byproducts [1]. The key is to use reaction conditions that favor the reaction of only one hydroxyl group per molecule.

Q: What general strategies can help promote monosubstitution?

A: The core strategy involves carefully controlling the reaction stoichiometry and kinetics.

  • Stoichiometric Control: Using a controlled, sub-stoichiometric amount of chlorinating agent (e.g., 1.0 - 1.2 equivalents of Cl⁻ source per diol molecule) ensures that there is not enough reagent available to chlorinate all hydroxyl groups.
  • Kinetic Control: Employing milder reaction conditions (lower temperature, less reactive chlorinating agents) can help by allowing the reaction to be stopped after the first, most accessible hydroxyl groups have reacted, before the slower second chlorination occurs significantly.

Q: Are there specific reagents or methods known to improve selectivity?

A: Yes, research into chlorinating similar polyols (like glycerol) has identified methods to improve selectivity. A patented process for chlorinating hydroxylated compounds highlights the use of an HCl desolubilizer to enhance selectivity towards dichlorinated products over monochlorinated ones. While your goal is the opposite (monosubstitution), this underscores that the reaction environment is critical. For your case, you might investigate:

  • Protecting Groups: Temporarily protecting one hydroxyl group before chlorination, then deprotecting afterward, is a classic and highly selective organic synthesis strategy, though it adds synthetic steps.
  • In-Situ Derivatization: Converting the monochlorinated product into a less reactive species as it forms could prevent further reaction.

Troubleshooting Guide for Monosubstitution Experiments

If your experiments are yielding too much dichlorinated product, consult the following guide for potential adjustments.

Issue & Symptoms Potential Cause Recommended Corrective Actions

| High dichloride yield Low monosubstituted product purity | Excess chlorinating agent or overly vigorous conditions | Reduce equivalents of chlorinating agent to ≤1.2; lower reaction temperature; shorten reaction time; consider slow addition of chlorinating agent to the diol (not vice versa). | | Low conversion Most starting diol remains | Insufficient reagent or too mild conditions | Slightly increase equivalents of chlorinating agent; increase temperature in small increments; extend reaction time; confirm reagent activity. | | Product mixture is complex Multiple unidentified byproducts | Lack of chemoselectivity or side reactions (e.g., oxidation, elimination) | Switch to a milder, more selective chlorinating agent; use an inert atmosphere (N₂/Ar) to prevent oxidation; ensure solvents and apparatus are dry. |

Experimental Protocol for Selective Monochlorination

This protocol is a suggested starting point based on general principles, requiring optimization for 1,7-heptanediol.

Objective: To synthesize 1-chloro-7-hydroxyheptane from 1,7-heptanediol with minimal formation of 1,7-dichloroheptane.

Materials:

  • Reactant: 1,7-Heptanediol
  • Chlorinating Agent: Thionyl chloride (SOCl₂) - highly reactive, requires careful handling.
  • Solvent: Anhydrous dichloromethane (DCM) or diethyl ether.
  • Base: Anhydrous pyridine or triethylamine (to scavenge generated HCl).
  • HCl Desolubilizer (Optional): An alkali metal chloride salt (e.g., NaCl) could be tested based on patented methods to modify the reaction environment [2].

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, add 1,7-heptanediol (1.0 equivalent) and anhydrous solvent. Place the flask in an ice-water bath (0-5 °C).
  • Addition of Base: Slowly add your base (e.g., 1.1 equivalents of pyridine).
  • Slow Chlorination: Crucially, add thionyl chloride (1.1 equivalents) dropwise via a pressure-equalizing addition funnel over 1-2 hours. Maintain the temperature below 10 °C.
  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor by TLC.
  • Work-up: Quench the reaction by carefully adding cold water or a saturated sodium bicarbonate solution. Extract the aqueous layer with your solvent (e.g., DCM) 2-3 times. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product using chromatography or distillation to separate the desired monochloride from the diol starting material and dichloride byproduct.

Visualizing the Reaction and Strategy

The following diagrams outline the core challenge and a strategic workflow.

chlorination_challenge start 1,7-Heptanediol mono Target: Monochloride start->mono Selective Reaction di Byproduct: Dichloride start->di Non-Selective Reaction mono->di Over-Chlorination mix Complex Mixture di->mix

The Selectivity Challenge in Heptanediol Chlorination

experimental_workflow step1 Stoichiometric Control step2 Kinetic Control step1->step2 step3 Reaction Monitoring step2->step3 step4 Purification step3->step4

Strategic Workflow for Selective Synthesis

Key Takeaways for Your Research

Achieving high monosubstitution in a long-chain diol like 1,7-heptanediol is a non-trivial synthetic challenge. The most promising path involves precise stoichiometric and kinetic control.

References

optimizing reaction temperature for 7-Chloro-1-heptanol yield

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Optimization in Recent Synthetic Protocols

The following table summarizes reaction temperatures from recent advanced synthetic methodologies. While not specific to your target molecule, they illustrate how temperature is a critical and variable parameter in optimizing yield.

Reaction Type / Key Feature Optimal Temperature Reported Yield Context and Application
Visible-Light-Driven Cross-Coupling [1] Room Temperature Good to excellent Synthesis of 2,5-dihydroxyaryl/alkyl ketones. A low-energy, green method where temperature control prevents side reactions.
Ru-Catalyzed Aerobic Oxidation [2] Not precisely specified (mild conditions) Good to excellent Oxidation of benzylic, aliphatic, and other alcohols to aldehydes. "Milder circumstances" are a key advantage over traditional high-temperature methods.
Para-Selective C-H Amination [3] -20 °C 66% A metal-free amination where low temperature is critical for suppressing decomposition of the N-arylhydroxylamine and achieving good yield.

Troubleshooting Guide: Reaction Temperature and Yield

Based on the general principles observed in the search results, here is a guide to diagnosing issues related to reaction temperature.

Low or No Conversion
  • Possible Cause: The reaction temperature is too low to provide sufficient energy to overcome the activation energy barrier.
  • Investigation Path:
    • Monitor Reaction Progress: Use TLC or GC-MS to check for the consumption of starting materials.
    • Increase Temperature Gradually: Systematically increase the temperature in 5-10 °C increments while monitoring for product formation. Caution: Always be aware of the boiling point of your solvents and reagents (e.g., the boiling point of 1-heptanol is 176 °C [4]) and the thermal stability of your product.
    • Re-evaluate Catalyst Activity: Ensure your catalyst is not deactivated. In the Ru-catalyzed system, the immobilized catalyst was designed for high activity under milder conditions [2].
High Byproduct Formation or Decomposition
  • Possible Cause: The reaction temperature is too high, promoting side reactions or thermal decomposition of the starting material or product.
  • Investigation Path:
    • Identify Byproducts: Use analytical techniques (NMR, MS) to identify the structures of byproducts, which can reveal the type of side reaction occurring.
    • Lower the Reaction Temperature: Follow the example of the C-H amination study, which significantly improved yield by lowering the temperature from 0 °C to -20 °C to suppress a decomposition pathway [3].
    • Consider Alternative Methods: If high temperature is unavoidable for your specific reaction, explore catalysts that allow for high selectivity. Alternatively, photochemical methods [1] can provide the necessary activation energy at room temperature, avoiding thermal damage.
Inconsistent Results Between Batches
  • Possible Cause: Poor control over reaction temperature or exothermic reactions leading to localized overheating.
  • Investigation Path:
    • Calibrate Equipment: Ensure your temperature probes and heating/cooling baths are accurately calibrated.
    • Control Reaction Scale: Exotherms can be more difficult to manage on a larger scale. Optimize the addition rate of reagents and ensure efficient stirring and heat transfer.
    • Reproducibility: The magnetic Ru-catalyst was highlighted for its excellent recyclability and consistent performance, partly due to its stable nanostructure under reaction conditions [2].

Experimental Workflow for Temperature Optimization

The diagram below outlines a systematic approach to determining the optimal reaction temperature for your synthesis of 7-Chloro-1-heptanol.

temperature_optimization Start Start: Temperature Optimization Screen Run Preliminary Tests Across a Temperature Range Start->Screen Analyze Analyze Results (Yield, Purity, Conversion) Screen->Analyze Identify Identify Promising Temperature Window Analyze->Identify FineTune Fine-Tune Within Window Identify->FineTune Validate Validate Optimal Temperature in Triplicate Runs FineTune->Validate End End: Establish Optimal T Validate->End

Key Technical Considerations for Your Synthesis

Developing a robust protocol for a specific molecule like this compound requires a tailored approach. Here are key considerations based on general principles:

  • Reaction Mechanism: The optimal temperature is intrinsically linked to your chosen synthetic pathway. Is it a substitution, reduction, or protection/deprotection? Each has different thermal demands.
  • Physical Properties: Consult reliable sources for the physical data of this compound and its precursors (e.g., boiling point, melting point). This information is crucial for setting a safe and practical operating range. For reference, the boiling point of the similar 1-heptanol is 176 °C [4].
  • Catalyst Systems: As demonstrated by the Ru-catalyst [2] and photoredox catalyst [1], the choice of catalyst is the primary factor in determining the required reaction temperature. Exploring different catalytic systems might be the most effective way to achieve high yields under milder conditions.
  • Systematic Screening: The most reliable path is to perform a Design of Experiments (DoE) that screens temperature alongside other key variables like catalyst loading, solvent, and reaction time.

How to Proceed

Since the search results lack a direct protocol for this compound, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or USPTO for patents using the exact compound name or its structure.
  • Analyze Analogous Reactions: Look for synthesis protocols for similar molecules (e.g., 6-chloro-1-hexanol, other ω-chloroalcohols) to infer viable reaction conditions and potential temperature ranges.
  • Prioritize Modern Methods: Focus your search on recent publications (2020-present) that utilize catalytic or photochemical methods, as these are more likely to offer efficient, lower-temperature pathways [1] [2].

References

Technical Support Guide: Preventing Hydrolysis of Chloro Group in 7-Chloro-1-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Chemical Instability

The Hydrolysis Problem

7-Chloro-1-heptanol presents a significant synthetic challenge due to the different chemical environments and reactivity of its two functional groups. The terminal chloro group is highly susceptible to hydrolysis and displacement reactions under various conditions, particularly when the molecule is subjected to basic, acidic, or even neutral aqueous environments. This instability becomes critically problematic during synthetic operations aimed at modifying the hydroxyl group or when attempting to incorporate this building block into more complex molecular architectures.

The hydrolysis reaction follows a nucleophilic substitution mechanism (primarily SN2), where water or hydroxide ions attack the electrophilic carbon atom of the C-Cl bond, resulting in the formation of 1,7-heptanediol as an unwanted byproduct. This transformation is particularly favored due to the primary alkyl chloride character of the chloro group and the polarizability of the C-Cl bond. Several factors accelerate this undesirable reaction:

  • Basic conditions (significantly increase hydroxide ion concentration)
  • Elevated temperatures (accelerate reaction kinetics)
  • Polar protic solvents (solvate and stabilize the transition state)
  • Acidic conditions (can promote ionization of the C-Cl bond)
  • Extended reaction times (increase probability of hydrolysis)
Consequences in Synthetic Applications

The unintended hydrolysis of the chloro group during synthetic sequences presents multiple challenges for research and development:

  • Significantly reduced yields of desired products
  • Formation of difficult-to-separate mixtures containing diol contaminants
  • Compromised purity of pharmaceutical intermediates
  • Failed coupling reactions when the chloro group is intended as a handle for further elaboration
  • Resource wastage and extended process development timelines

Protection Strategy Fundamentals

Core Protection Concept

Protective groups are reversibly formed derivatives of existing functional groups in a molecule that are temporarily attached to decrease reactivity during synthetic operations. This approach enables chemists to selectively mask one functional group while performing transformations on other parts of the molecule. In the case of this compound, the optimal strategy involves protecting the hydroxyl group rather than attempting to stabilize the vulnerable chloro group directly. This approach transforms the alcohol into a protected derivative that can withstand the conditions needed for subsequent reactions while leaving the chloro group intact for its intended use as a reactive handle.

The protection strategy follows a three-step sequence:

  • Protection of the hydroxyl group under conditions that don't affect the chloro group
  • Desired synthetic transformations using the chloro group as a reactive site
  • Deprotection to regenerate the original hydroxyl functionality

This approach leverages the fundamental principle that the hydroxyl group is more readily and reversibly protected than the chloro group, allowing preservation of the chloro functionality throughout the synthetic sequence.

Advantages of Hydroxyl Protection

Protecting the hydroxyl group of this compound offers several distinct advantages over alternative approaches:

  • Wider selection of established protecting groups with known compatibility
  • Milder conditions for both protection and deprotection
  • Excellent orthogonality with other potential protecting groups in complex syntheses
  • Higher efficiency and better yields in most cases
  • Well-characterized protocols with extensive literature precedent

Protection Group Options & Comparison

Quantitative Comparison of Protecting Groups

The following table summarizes the most effective protecting groups for preserving the chloro group in this compound, with stability data relevant to preventing chloro group hydrolysis:

Table 1: Comparison of Hydroxyl Protecting Groups for this compound

Protecting Group Protection Conditions Stability Towards Chloro Group Deprotection Conditions Relative Reaction Rate with Chloro*
TBDMS (t-Butyldimethylsilyl) TBDMS-Cl, imidazole, DMF High (stable to mild bases & acids) Fluoride sources (TBAF) or acidic hydrolysis [1] Very Low
TBDPS (t-Butyldiphenylsilyl) TBDPS-Cl, imidazole, DMF Very High (more stable than TBDMS) Fluoride sources (slower than TBDMS) [1] Very Low
Acetyl (Ac) Acetyl chloride, pyridine Moderate Basic conditions (K₂CO₃/MeOH) [1] Low
Benzoyl (Bz) Bz-Cl, pyridine Moderate-High Basic conditions (NaOH/MeOH) [1] Low
MOM (Methoxymethyl) MOM-Cl, base Moderate Acidic hydrolysis (6M HCl/THF) [1] Moderate
THP (Tetrahydropyranyl) DHP, acid catalyst Moderate Acidic hydrolysis (p-TsOH/MeOH) [1] Moderate

*Relative to unprotected this compound hydrolysis rate

Selection Guidelines

Based on the comparative data, the following selection guidelines are recommended:

  • For maximum chloro group preservation: TBDPS ether provides the highest stability across diverse reaction conditions
  • For economic considerations: Acetyl protection offers a cost-effective solution for shorter sequences
  • For rapid deprotection: TBDMS ether balances good stability with easier removal compared to TBDPS
  • For acid-tolerant systems: Benzoyl ester provides excellent stability in non-basic environments
  • For complex syntheses: TBDMS and TBDPS offer best orthogonality in multi-protection strategies

Detailed Experimental Protocols

Recommended Protection Method: TBDMS Ether Formation

The t-butyldimethylsilyl (TBDMS) protecting group represents an optimal balance of easy introduction, high stability during subsequent transformations, and mild deprotection conditions that preserve the chloro functionality [1]. Below is a detailed experimental protocol:

Materials:

  • This compound (1.0 equiv)
  • TBDMS-Cl (tert-butyldimethylsilyl chloride, 1.2 equiv)
  • Imidazole (1.5 equiv)
  • Anhydrous DMF (dimethylformamide)
  • Inert atmosphere (argon or nitrogen)
  • Ethyl acetate and brine for workup

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask under vacuum and purge with inert gas. Maintain an inert atmosphere throughout the reaction.
  • Reaction Mixture: Dissolve this compound (1.0 g, 6.1 mmol) in anhydrous DMF (15 mL). Add imidazole (0.62 g, 9.15 mmol) and stir until dissolved.
  • Protection: Add TBDMS-Cl (1.1 g, 7.32 mmol) portionwise over 5 minutes. The reaction may warm slightly - maintain temperature below 30°C using a cool water bath if necessary.
  • Monitoring: Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate 9:1). The protected product typically has higher Rf.
  • Workup: After 4-6 hours (or when complete), dilute the reaction with ethyl acetate (50 mL) and transfer to a separatory funnel.
  • Washing: Wash sequentially with:
    • Water (2 × 30 mL)
    • Saturated brine (1 × 30 mL)
  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel (hexane:ethyl acetate 95:5) to obtain pure this compound TBDMS ether.

Characterization:

  • Yield: Typically 85-95%
  • Appearance: Colorless oil
  • TLC: Rf ~0.7 (hexane:ethyl acetate 9:1)
  • ¹H NMR (CDCl₃): Characteristic singlet at ~0.05 ppm (Si-CH₃), singlet at 0.90 ppm (C-CH₃)
  • IR: Disappearance of broad O-H stretch at ~3300 cm⁻¹
Deprotection Protocol: TBDMS Ether Cleavage

Materials:

  • Protected this compound TBDMS ether (1.0 equiv)
  • Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF)
  • Anhydrous THF
  • Aqueous workup: saturated ammonium chloride solution, brine
  • Ethyl acetate for extraction

Procedure:

  • Setup: Under inert atmosphere, dissolve the TBDMS-protected compound (1.0 g, ~3.6 mmol) in anhydrous THF (10 mL).
  • Deprotection: Add TBAF solution (4.0 mL, 4.0 mmol, 1M in THF) dropwise at room temperature.
  • Monitoring: Stir and monitor by TLC (approximately 1-3 hours). The deprotected alcohol will have lower Rf.
  • Quenching: When complete, carefully add saturated ammonium chloride solution (10 mL) to quench.
  • Extraction: Transfer to separatory funnel with ethyl acetate (30 mL). Separate layers and extract aqueous layer with additional ethyl acetate (2 × 20 mL).
  • Washing: Combine organic layers and wash with brine (20 mL).
  • Drying: Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purification: Typically requires minimal purification - may be used directly in next step or briefly passed through a short silica plug if needed.

Characterization:

  • Yield: Typically 90-98%
  • TLC: Should match authentic this compound
  • ¹H NMR: Disappearance of TBDMS characteristic peaks, reappearance of O-H proton

Troubleshooting & FAQ

Frequently Encountered Issues

Table 2: Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low yield in TBDMS protection Moisture degradation of TBDMS-Cl Use fresh TBDMS-Cl; ensure rigorous anhydrous conditions
Chloro group degradation during protection Elevated temperature or extended reaction time Maintain room temperature; monitor reaction and workup promptly
Incomplete deprotection Inadequate fluoride concentration or time Use slight excess of TBAF; extend reaction time with monitoring
Formation of 1,7-heptanediol Incipient hydrolysis of chloro group Use silyl protecting groups instead of esters; ensure anhydrous workup
Difficulty separating protected product Polar impurities or incomplete reaction Optimize chromatography conditions; ensure complete protection before workup
Expert Recommendations

How can I maximize the stability of the chloro group during protection?

  • Use silyl ethers (TBDMS/TBDPS) rather than ester protecting groups when possible
  • Maintain strict anhydrous conditions throughout protection and subsequent steps
  • Work at room temperature or below whenever possible
  • Perform rapid workup and purification to minimize exposure to potentially hydrolytic conditions

What is the most robust protecting group for multi-step sequences? TBDPS (t-butyldiphenylsilyl) offers superior stability compared to TBDMS, particularly towards accidental exposure to aqueous conditions or mild acids/bases. Although more expensive, its enhanced stability profile makes it ideal for complex synthetic sequences where the chloro group must be preserved through multiple transformations [1].

Can I protect the chloro group directly instead of the hydroxyl? While theoretically possible, direct protection of alkyl chlorides is not practically feasible with current methodology. The chloro group itself is the protected form of a potential alcohol - attempting to "protect" it further would involve transformation to another functionality, defeating the purpose of preserving it as a reactive handle for subsequent chemistry.

Are there green chemistry alternatives for deprotection? While fluoride-mediated deprotection is standard for silyl ethers, some enzyme-labile protecting groups offer alternative deprotection under mild, biological pH and temperature conditions [1]. However, these options are more limited in scope and availability compared to conventional silyl protection.

Troubleshooting Workflow

The following decision tree provides systematic guidance for addressing protection challenges:

troubleshooting Start Protection Problem Encountered Step1 Chloro group hydrolysis detected? Start->Step1 Step2 Low protection yield? Step1->Step2 Yes Step3 Incomplete deprotection? Step1->Step3 No Step4 Check: Reaction conditions ( temperature, moisture) Step2->Step4 Step6 Verify reagent quality Ensure strict anhydrous conditions Step3->Step6 Step5 Switch to TBDPS group Improve anhydrous conditions Step4->Step5 Step8 Implementation of solution Re-attempt protection/deprotection Step5->Step8 Step7 Use TBAF excess Extend reaction time Check for silyl migration Step6->Step7 Step7->Step8

Advanced Application: Orthogonal Protection Strategy

Concept and Implementation

For complex synthetic applications involving multiple functional groups, an orthogonal protection strategy may be employed where different protecting groups are used that can be removed selectively in any order without affecting each other [2]. While this compound contains only two functional groups, understanding orthogonal protection becomes valuable when this molecule is incorporated into larger synthetic targets.

The core principle of orthogonal protection relies on protecting groups with completely different cleavage mechanisms that do not interfere with one another. For example, a silyl-protected alcohol (cleaved with fluoride) is orthogonal to a benzyl-protected amine (cleaved by hydrogenolysis), as neither deprotection condition affects the other protecting group.

Orthogonal Protection Scheme

orthogonal Start This compound Protection Hydroxyl Protection TBDMS-Cl, imidazole DMF, rt Start->Protection Protected Protected Intermediate (Chloro group preserved) Protection->Protected Transformation Synthetic Transformations Using Chloro Group Protected->Transformation Deprotection Selective Deprotection TBAF, THF, rt Transformation->Deprotection Final Desired Product Hydroxyl Regenerated Deprotection->Final

This orthogonal approach ensures that during all synthetic manipulations of the chloro group, the hydroxyl functionality remains protected in a stable form that is completely compatible with the preservation of the chloro group. The TBDMS protecting group specifically provides the necessary chemo-stability to prevent hydrolysis while maintaining the chemical orthogonality needed for complex synthesis [2] [1].

Conclusion

References

handling and storage precautions for 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

  • Q: What are the basic identifiers for 7-Chloro-1-heptanol?
    • A: The following data is available for this compound. Please always confirm these identifiers with your in-house material receipt.
    • CAS Registry Number: 55944-70-2 [1]
    • Molecular Formula: C₇H₁₅ClO [1]
    • Molecular Weight: 150.65 g/mol [1]

Handling & Storage Precautions

  • Q: What are the key handling precautions for this compound?

    • A: Standard precautions for handling organic halides and alcohols should be applied in the absence of a specific SDS.
      • Personal Protective Equipment (PPE): Wear nitrile rubber gloves (minimum layer thickness 0.4 mm) and safety glasses with side-shields [2]. Use impervious clothing as needed.
      • Ventilation: Handle only outdoors or in a well-ventilated area to avoid accumulating vapor [2].
      • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as a general precaution for organic compounds [2].
  • Q: How should I store this compound?

    • A: Adhere to the following storage conditions to ensure safety and compound integrity [3]:
      • Location: Store in a cool, dry, and well-ventilated place [2].
      • Container: Keep the container tightly closed in a dry environment [2].
      • Segregation: This compound likely contains halogen and alcohol functional groups. Store it separately from strong oxidizing agents, strong acids, and strong bases [3] [2]. Refer to the chemical incompatibility matrix below.
  • Q: What should I do if I cannot find the specific SDS for my chemical?

    • A: Follow this general workflow to determine safe handling procedures.

Start Start: SDS Not Found Step1 1. Identify Chemical Structure and Functional Groups Start->Step1 Step2 2. Consult SDS for Structural Analogs Step1->Step2 Step3 3. Apply General Storage Rules by Hazard Class Step2->Step3 Step4 4. Use Conservative PPE and Controls Step3->Step4 End Implement Preliminary Safety Protocol Step4->End

First Aid & Spill Response

  • Q: What are the first-aid measures if exposure occurs?

    • A: In case of exposure, take the following general actions and consult a physician immediately [2]:
      • Inhalation: Move person to fresh air.
      • Skin Contact: Wash off with soap and plenty of water.
      • Eye Contact: Rinse cautiously with water for at least 15 minutes.
      • Ingestion: Do NOT induce vomiting. Rinse mouth with water.
  • Q: How should a spill be managed?

    • A:
      • Personal Precautions: Use appropriate personal protective equipment. Ensure adequate ventilation and remove all sources of ignition [2].
      • Containment: Prevent the product from entering drains [2].
      • Clean-up: Contain spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal according to local regulations [2].

Chemical Incompatibility & Storage Matrix

The table below summarizes general chemical incompatibilities. This compound should be considered a "Poisons, organic" and "Organic solvent" for storage purposes. X indicates "Not compatible—do not store together" [3].

Acids, inorganic Acids, oxidizing Acids, organic Alkalis (bases) Oxidizers Poisons, inorganic Poisons, organic Water-reactives Organic solvents
Acids, inorganic X X X X
Acids, oxidizing X X X X X X
Acids, organic X X X X X X X
Alkalis (bases) X X X X X
Oxidizers X X X X
Poisons, inorganic X X X X X X
Poisons, organic X X
Water-reactives X X
Organic solvents X X X X

Critical Disclaimer & Next Steps

The information provided here is a synthesis of general laboratory safety practices and analogous chemical data. It is not a substitute for the specific Safety Data Sheet for your batch of this compound.

To ensure your safety and protocol compliance, you must:

  • Obtain the SDS: Contact the manufacturer or supplier of your chemical directly to request the official Safety Data Sheet [1].
  • Verify Physical Data: The flammability and toxicity data for 1-Heptanol (e.g., flash point of 76°C) [2] are for a different compound and should not be assumed for this compound.

References

analyzing purity of 7-Chloro-1-heptanol GC-MS NMR methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Expected Data

The tables below summarize key information from the search results for developing your GC-MS and NMR methods.

Table 1: GC-MS Method Parameters (for 4-Chloro-1-butanol) [1] This validated method for a similar alkylating chloro-alcohol can be used as a starting point for developing your own protocol for 7-Chloro-1-heptanol.

Parameter Specification
Analyte 4-Chloro-1-butanol
Internal Standard 3-Chloro-1-butanol
Linear Range 0.08 to 40 ppm (µg/g of API)
Correlation Coefficient (R²) 0.9999
Detection Limit (DL) 0.05 ppm
Quantitation Limit (QL) 0.08 ppm
Accuracy (Recovery) 90.5% to 108.7%

Table 2: GC Retention Times of Reference Alcohols [2] This data can help you approximate the elution behavior of this compound. Note that this data was obtained using different GC columns.

Compound Name (1) (2) (3) (4) (5) (6) (7)
1-Heptanol (Parent compound) 33.15 9.23* 9.49 14.87 9.50 6.67 3.67
1-Hexanol 18.34 2.43* 5.67 8.07 5.17 4.66 2.87
1-Butanol 9.28 1.48* 3.08 3.76 2.59 2.55 1.80

Table 3: Guide to Predicting 1H NMR Chemical Shifts [3] Use this table to predict where the protons of this compound will resonate. The chlorine atom will cause a downfield shift (higher ppm) for nearby protons.

Proton Type (in Aliphatic Chain) Typical Chemical Shift (ppm) Influence of Chlorine Atom
-CH₃ 0.7 - 1.3 Alpha position: ~+0.5-1.5 ppm
-CH₂- (mid-chain) 1.2 - 1.4 Beta position: ~+0.2-0.8 ppm
-CH₂-OH 3.5 - 4.0 -
-CH₂-Cl 3.6 - 3.8 -

Troubleshooting Common Issues

Here are solutions to some common problems you might encounter during your analysis.

Frequently Asked Questions

  • Q1: The peak for my analyte is too broad or tailing in GC-MS. What could be the cause?

    • A: This is often due to active sites in the GC inlet or column. Chlorinated compounds can be particularly prone to this. Solutions include:
      • Proper Conditioning: Ensure the GC column and liner are properly conditioned.
      • Inert Flow Path: Use a deactivated liner and check that the entire flow path is inert.
      • Derivatization: Consider derivatizing the hydroxyl group of your alcohol (e.g., with BSTFA or MSTFA) to create a less polar, more volatile species that produces a sharper peak.
  • Q2: In NMR, the hydroxy proton (-OH) is not visible or appears very broad. Is this normal?

    • A: Yes, this is a common occurrence. The hydroxyl proton undergoes exchange with trace amounts of water or acid in the solvent, which leads to peak broadening. You can confirm its presence by:
      • D₂O Shake: Add a drop of deuterated water (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear as the proton is exchanged for deuterium. The integration of the adjacent -CH₂- group may also become clearer. Note that the -CH₂-Cl proton signal will remain unchanged [3].
  • Q3: How can I improve the sensitivity of my GC-MS method for low-level impurity detection?

    • A: To achieve low detection limits like in the referenced method [1]:
      • Sample Concentration: Use a larger injection volume or concentrate your sample under a gentle stream of nitrogen (avoiding volatile loss).
      • Selective Ion Monitoring (SIM): Instead of Full Scan mode, use SIM. Focus the MS detector on the most abundant and characteristic fragment ions of this compound. This dramatically increases sensitivity and lowers the detection limit.
      • Internal Standard: As shown in the validated method, a suitable internal standard (like a structural analog) corrects for injection volume variability and sample preparation losses, improving both accuracy and precision [1].

Experimental Workflow Diagram

The following diagram outlines the logical workflow for developing and troubleshooting your analytical methods, based on the information above.

References

troubleshooting low yield in 7-Chloro-1-heptanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 7-Chloro-1-Heptanol

CAS Registry Number: 55944-70-2 [1] [2] Chemical Profile: this compound is a colorless, transparent liquid characterized by a seven-carbon chain with both a hydroxyl (-OH) group and a terminal chlorine (-Cl) atom [1]. This bifunctional nature makes it a versatile intermediate in pharmaceutical and specialty chemical synthesis [1].

Troubleshooting Low Yield in Synthesis

Low reaction yields can stem from various factors. The table below outlines common issues, their underlying causes, and recommended corrective actions.

Problem Area Possible Cause Corrective Action / Verification

| Starting Material Purity | • Impurities in 1-heptanol • 1-heptanol oxidation | • Purify 1-heptanol by distillation before use [3]. • Use fresh, properly stored material under an inert atmosphere if necessary. | | Reagent Quality & Handling | • Moisture contamination of reagent • Reagent decomposition | • Confirm reagent dissolves in dichloromethane to form a deep red solution; yellow color indicates hydration [3]. • Use anhydrous solvents and maintain anhydrous conditions [3]. | | Reaction Conditions | • Incorrect temperature • Inadequate mixing • Insufficient reaction time | • Adhere to recommended temperature (e.g., ~25°C for oxidation) [3]. • Ensure efficient stirring to prevent reagent clumping and fouling [3]. • Monitor reaction progress by TLC or GC until complete [3]. | | Work-up & Purification | • Incomplete extraction • Loss during distillation • Inefficient separation from chromium by-products | • Thoroughly rinse tarry chromium precipitates with solvent [3]. • Optimize distillation conditions (e.g., Heptanal boils at 80–84°C at 65 mm Hg) [3]. • Wash organic layer with acid (e.g., 5% HCl) to remove pyridine [3]. |

General Oxidation Protocol for Primary Alcohols

This general procedure for converting primary alcohols to aldehydes using dipyridine chromium(VI) oxide in dichloromethane is highly relevant for this compound synthesis [3].

  • Reagent Preparation: Prepare a 5% solution of dipyridine chromium(VI) oxide in anhydrous dichloromethane. The complex must be anhydrous and form a deep red solution [3].
  • Reaction: Add the alcohol (either pure or in anhydrous dichloromethane) to the reagent solution in one portion with stirring at room temperature or lower. Use a sixfold molar ratio of complex to alcohol [3].
  • Completion: The oxidation typically completes within 5–15 minutes at 25°C, indicated by the deposition of brownish-black, reduced chromium-byproducts [3].
  • Work-up:
    • Decant the supernatant liquid from the precipitate.
    • Rinse the precipitate thoroughly with dichloromethane.
    • Wash the combined dichloromethane solutions successively with dilute hydrochloric acid, sodium hydrogen carbonate solution, and water to remove pyridine and chromium salts [3].
  • Isolation: Remove dichloromethane by distillation. Purify the residual product by distillation under reduced pressure [3].

Experimental Workflow for Synthesis & Troubleshooting

The following diagram outlines a logical workflow for approaching the synthesis and systematic troubleshooting of this compound, incorporating quality checks and optimization loops.

G cluster_1 Initial Setup & Quality Control cluster_2 Synthesis Execution cluster_3 Troubleshooting Loop (Low Yield) Start Start: Plan this compound Synthesis Step1 Verify Purity of 1-Heptanol (Distill if necessary) Start->Step1 Step2 Prepare Dipyridine Chromium(VI) Oxide (Ensure deep red solution in CH₂Cl₂) Step1->Step2 Step3 Confirm Anhydrous Conditions (Dry glassware, anhydrous solvents) Step2->Step3 Step4 Execute Oxidation Reaction (Maintain temperature, efficient stirring) Step3->Step4 Step5 Monitor Reaction Progress (Use TLC/GC until completion) Step4->Step5 Step6 Perform Work-up & Purification (Washes, distillation) Step5->Step6 Step7 Calculate Final Yield Step6->Step7 Step8 Yield Acceptable? Step7->Step8 Step9 Systematic Investigation (Refer to Troubleshooting Table) Step8->Step9 No Step12 Success: Process Complete Step8->Step12 Yes Step10 Implement Corrective Actions Step9->Step10 Step11 Repeat Synthesis with Modifications Step10->Step11 Step11->Step4

Key Synthesis Insights

The bifunctional reactivity of this compound is key to its utility. The terminal hydroxyl group can be oxidized to aldehydes or carboxylic acids, esterified, or etherified. The chlorine atom serves as a good leaving group for nucleophilic substitution, allowing introduction of amines, azides, and other functional groups [1]. This versatility is invaluable for constructing complex molecules in pharmaceuticals and materials science [1].

References

chemoselective reduction of 7-chloroheptanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Selection Guide

The table below summarizes reducing agents suitable for transforming carboxylic acids into alcohols, with a focus on their compatibility with alkyl halides like the chloro group in your substrate.

Reducing Agent Typical Application Compatibility with Alkyl Halides Key Considerations
Borane (B₂H₆) / Borane Dimethyl Sulfide Chemoselective reduction of carboxylic acids over esters, amides, nitriles, and alkyl halides [1]. Excellent - Does not react with alkyl chlorides [1]. Highly recommended. Requires careful handling as borane is toxic and flammable. Often generated in situ from NaBH₄ and I₂ [1].
Sodium Borohydride (NaBH₄) with Activating Agents Reduction of aldehydes and ketones; can reduce carboxylic acids when activated [2]. Good - Alkyl chlorides are generally stable [2]. Not effective on carboxylic acids alone. Requires combination with I₂ (to generate borane) or acetylacetone for enhanced reactivity [2] [1].
Lithium Aluminum Hydride (LiAlH₄) Powerful reduction of carboxylic acids, esters, amides, and nitriles. Poor - Reacts with alkyl halides (especially iodide and bromide) [1]. Not recommended. Lacks the required chemoselectivity as it will reduce the alkyl chloride.
Ammonia Borane (H₃N·BH₃) Catalyst-free chemoselective reduction of polarized C=O bonds [3]. Good (inferred) - Reported for α,β-unsaturated ketones without affecting other sites [3]. A "greener" and safer alternative. Its polarized nature favors coordination with the carboxylic acid carbonyl [3].

Recommended Experimental Protocols

Protocol 1: Reduction Using In-Situ Generated Borane

This method is a classic and reliable approach for the chemoselective reduction of carboxylic acids [1].

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-chloroheptanoic acid (e.g., 1.0 mmol) in dry tetrahydrofuran (THF, 10 mL).
  • Borane Generation: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.1 mmol) followed by dropwise addition of a solution of iodine (I₂, 1.1 mmol) in dry THF. Hydrogen gas (H₂) will evolve.
  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
  • Quenching: Carefully quench the reaction by slow, dropwise addition of methanol at 0°C until gas evolution ceases.
  • Work-up: Add a dilute aqueous acid (e.g., 1M HCl) and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product (7-chloroheptan-1-ol) by flash column chromatography.

Troubleshooting:

  • No Reaction: Ensure reagents are anhydrous and the borane is properly generated. Check the NaBH₄ and I₂ for decomposition.
  • Low Yield: Extend the reaction time. Confirm the stoichiometry; slightly excess NaBH₄/I₂ may be needed.
Protocol 2: Reduction Using Ammonia Borane

This method is noted for being expedient, green, and operating under catalyst-free conditions [3].

Step-by-Step Procedure:

  • Setup: In a sealed tube or pressure-resistant vessel, combine 7-chloroheptanoic acid (1.0 mmol) and ammonia borane (H₃N·BH₃, 1.2-2.0 mmol).
  • Solvent Addition: Add a suitable solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane, 5-10 mL).
  • Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours.
  • Work-up: Cool the reaction mixture to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL).
  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, concentrate, and purify the product by flash column chromatography.

Troubleshooting:

  • Incomplete Conversion: Increase the reaction temperature or the equivalence of ammonia borane.
  • Side Products: Verify that the solvent is anhydrous. Lower the reaction temperature if decomposition is observed.

Critical Safety & Optimization Notes

  • Handling Borane and Hydrogen Gas: Borane and its precursors are highly reactive and toxic. All reactions must be performed in a well-ventilated fume hood. Be aware that both protocols involve the generation of flammable hydrogen gas (H₂). Do not carry out these reactions in a sealed system at high pressure.
  • Anhydrous Conditions: Success in Protocol 1 is critically dependent on the use of anhydrous solvents and an inert atmosphere to maintain the reactivity of the reducing agents.
  • Verification: Always confirm the identity and purity of the product (7-chloroheptan-1-ol) using techniques such as 1H NMR, 13C NMR, and mass spectrometry. Key spectroscopic markers will be the disappearance of the carboxylic acid proton and the appearance of signals for the newly formed alcohol group.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for your experiment, from preparation to analysis.

Start Start Experiment Prep Reaction Setup - Dry glassware - Inert atmosphere - Anhydrous solvent Start->Prep Option1 Protocol 1: In-Situ Borane Prep->Option1 Option2 Protocol 2: Ammonia Borane Prep->Option2 Monitor Monitor Reaction (TLC Analysis) Option1->Monitor Option2->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Quench Carefully Quench Reaction Decision->Quench Yes Workup Work-up & Extraction Quench->Workup Purification Purification (Flash Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End 7-Chloroheptan-1-ol Analysis->End

I hope this detailed guide helps you successfully execute your experiment. Given that these protocols are adapted from related chemistry, you may need to optimize reaction times and temperatures for your specific setup.

References

phase-transfer catalysts for 7-Chloro-1-heptanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Phase-Transfer Catalysis: Core Concepts

A Phase-Transfer Catalyst (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase [1]. It works by transferring one reactant (often an anionic species) from the aqueous or solid phase into the organic phase, where the reaction can proceed efficiently [1] [2].

The table below summarizes the most common types of PTCs.

Catalyst Type Examples Key Characteristics Common Applications
Quaternary Ammonium Salts TEBA, TBAB, Aliquat 336 [3] [4] Cost-effective, widely used; can degrade at high temps via Hofmann elimination [1]. Nucleophilic substitution, alkylation [3].
Phosphonium Salts Hexadecyltributylphosphonium bromide [1] More stable at higher temperatures than ammonium salts [1]. Reactions requiring elevated temperatures [1].
Crown Ethers 18-crown-6, 15-crown-5 [3] Excellent at solubilizing ions; often expensive and toxic [1] [2]. Laboratory-scale synthesis, especially with alkali metal cations.
Polyethylene Glycols (PEGs) PEG-400, PEG-600 [2] Low toxicity, low cost, and recyclable [2]. Greener alternative to traditional PTCs.

A Generalized Experimental Workflow

The following diagram outlines a standard workflow for a PTC-assisted reaction. You can use this as a template for developing your specific synthesis of 7-Chloro-1-heptanol.

Start Start: Set Up Reaction A Charge reactor with: • Organic phase (substrate/solvent) • Aqueous phase (e.g., NaOH, NaCN) • Phase-Transfer Catalyst (PTC) Start->A B Agitate mixture vigorously (Typical range: 500-1500 rpm) A->B C Heat to target temperature (Monitor with TLC/GC) B->C D Cool reaction mixture C->D E Separate organic layer D->E F Wash organic layer (e.g., water, dilute acid) E->F G Purify product (Distillation, chromatography) F->G End Obtain pure product G->End

Example Protocol (Adaptable Framework) Based on a recent study for a similar system [5], here is a adaptable protocol:

  • Reaction Setup: In a suitable reaction vessel (e.g., a vial or flask), combine your organic substrate (e.g., a precursor to this compound) dissolved in a low-polarity organic solvent (e.g., toluene, dichloromethane) with an aqueous solution containing the nucleophile or base (e.g., 50% w/w NaOH).
  • Add Catalyst: Introduce the selected PTC (e.g., TBAB or TBACl) in a catalytic amount, typically 0.5-5 mol% relative to your limiting substrate [5].
  • Initiate Reaction: Vigorously stir the biphasic mixture (e.g., at 1000-1500 rpm) at a defined temperature (e.g., 40-70°C) for the required time [5].
  • Work-up: After completion, cool the mixture. Separate the organic layer, wash it thoroughly with water to remove salts and catalyst residues, and then purify your product, this compound, using standard techniques like distillation.

Frequently Asked Questions & Troubleshooting

Problem Possible Causes Solutions & Tips

| Low Reaction Rate / Conversion | • Insufficient mixing • Catalyst degradation (e.g., Hofmann) • Wrong catalyst type/amount • Nucleophile too weak | • Increase agitation speed [5]. • Switch to a more stable catalyst (e.g., phosphonium salt) [1]. • Optimize catalyst loading (0.5-5 mol%) [5]. | | Low Product Yield / Purity | • Hydrolysis of reactants or products • Difficult phase separation • Catalyst or salts contaminating product | • Reduce reaction temperature or time [5]. • Try a different solvent or catalyst [2]. • Perform additional washes during work-up [5]. | | Catalyst Recovery Issues | • Homogeneous catalyst dissolves in phase | • Use supported PTCs (on polymer, silica, magnetic nanoparticles) for easy filtration/reuse [2]. • Consider temperature-controlled PTCs that separate upon cooling [2]. |

Key Takeaways for Your Synthesis

  • Catalyst Selection is Critical: For a new synthesis like yours, begin screening with common, cost-effective catalysts like TBAB or Aliquat 336. If high temperature is needed, consider switching to a phosphonium salt for stability [1].
  • Mixing and Temperature are Key Parameters: Vigorous stirring is non-negotiable for good mass transfer. Always monitor and control temperature to prevent catalyst degradation [5].
  • Start with the General Workflow: The experimental protocol provided is an excellent starting point. You will need to determine the optimal reactants (the specific precursor to this compound), the aqueous reagent, and the exact temperature and time through experimentation.

References

GC-MS analysis of 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Information

The table below summarizes the basic identifying information I found for 7-Chloro-1-heptanol, which can serve as a reference for your analysis [1] [2].

Property Value
CAS Number 55944-70-2 [2]
Molecular Formula C7H15ClO [2]
Molecular Weight 150.64 g/mol [2]
IUPAC Name 7-chloroheptan-1-ol [2]
SMILES C(CCCO)CCCCl [2]
InChI Key DPNLUCKAZIFDLB-UHFFFAOYSA-N [2]

Experimental Context from Related Research

Although direct data is unavailable, one research article demonstrates how GC-MS is applied in a similar context, which can provide a methodological template [3].

  • GC-MS in Antimicrobial Research: A study on the orchid Coelogyne suaveolens used GC-MS analysis on an ethyl acetate fraction of the plant extract to identify bioactive compounds with antibacterial properties [3]. The study highlighted several compounds, such as certain androstanone and tetraconazole derivatives, as being responsible for the activity [3]. This shows a real-world application of GC-MS for identifying active components in a complex mixture.

Suggested Path for Obtaining Data

Given the lack of direct information, here are practical steps you can take to gather the data needed for your guide:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder or Reaxys, which often contain more granular analytical data than general web searches.
  • Review Broader Literature: Look for papers on the synthesis or application of this compound. The experimental section often details the characterization methods, including GC-MS conditions and results.
  • Establish a Baseline with 1-Heptanol: Since data for 1-Heptanol is readily available from authoritative sources like NIST [4], you could perform a comparative analysis by running your own and using the 1-Heptanol data as a baseline for comparison of how the chlorine atom affects retention behavior.

GC-MS Analysis Workflow

To help conceptualize the experimental process for generating the data yourself, here is a generalized workflow for a GC-MS analysis, from sample preparation to data interpretation.

Start Sample Preparation Step1 GC Separation Start->Step1 Injection Step2 MS Detection & Ionization Step1->Step2 Elution Step3 Data Analysis Step2->Step3 Mass Spectrum End Identification & Reporting Step3->End Interpretation

References

NMR characterization 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Data

The table below summarizes the basic identifying information for 7-chloro-1-heptanol:

Property Value
Chemical Name 1-Heptanol, 7-chloro- [1] [2]
CAS Number 55944-70-2 [2]
Molecular Formula C7H15ClO [1] [2]
Molecular Weight 150.6464 g/mol [2]
Physical Form Liquid [2]
Melting Point 11°C [2]
Boiling Point 207.22°C (estimate) [2]

Principles of ¹³C NMR Characterization

While a specific ¹³C NMR spectrum for this compound was not located, the general principles of ¹³C NMR are well-established and can be used to predict its spectrum [3].

  • Spectral Range: ¹³C NMR chemical shifts are spread over a wider range (~200 ppm) than ¹H NMR, reducing signal overlap and making it easier to distinguish each carbon atom in a molecule [3].
  • Key Influences on Chemical Shift: A carbon's chemical shift is primarily influenced by the electronegativity of attached atoms and hybridization [3].
    • Electronegativity Effect: Substituting a hydrogen with a more electronegative atom (like chlorine or oxygen) causes a downfield shift (increase in ppm) for the α-carbon (the carbon directly attached to the substituent) and the β-carbon (the adjacent carbon). The γ-carbon may experience a smaller upfield shift [3].
    • Characteristic Ranges: Based on these principles, the carbon atoms in this compound are expected to appear in distinct regions of the NMR spectrum.

Predicted ¹³C NMR Spectrum & Comparison

Based on the principles above, the predicted ¹³C NMR signals for this compound can be compared with its parent compound, 1-heptanol.

Carbon Position Predicted ¹³C Shift for this compound Reported ¹³C Shift for 1-Heptanol (from literature) [3] [4] Notes on Chemical Shift Change
C-1 (CH2OH) ~60-65 ppm ~63 ppm (shifted downfield from typical alkane) Minimal change; influenced by OH group.
C-2 (β to OH) ~30-35 ppm ~33 ppm Minimal change.
C-7 (CH2Cl) ~40-50 ppm ~14 ppm (terminal CH3) Major downfield shift due to electronegative Cl.
C-6 (β to Cl) ~30-35 ppm ~23 ppm Moderate downfield shift.
Middle Chain Carbons (C-3, C-4, C-5) ~25-30 ppm ~25-32 ppm Minimal change from 1-heptanol.

This comparison highlights the significant effect of the chlorine atom, causing large downfield shifts for C-7 and C-6, while the rest of the carbon chain is largely unaffected.

Experimental Workflow for NMR Characterization

For researchers aiming to obtain this data, the following workflow outlines the key steps in a ¹³C NMR experiment.

Start Start: Prepare NMR Sample A Dissolve 20-50 mg of This compound in 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃) Start->A B Transfer solution to a clean, dry NMR tube A->B C Load tube into NMR spectrometer B->C D Set experimental parameters: Pulse program, scans, etc. C->D E Run ¹³C NMR experiment (requires many scans due to low ¹³C abundance) D->E F Process acquired data: Fourier Transform, phase correction, baseline correction E->F G Analyze spectrum: Identify number of signals, assign chemical shifts, check for symmetry F->G H Report & Interpret Data G->H

Workflow Notes:

  • Sample Preparation: A deuterated solvent like CDCl₃ is used to provide a lock signal for the spectrometer. The sample must be free of water and other impurities [3].
  • Data Acquisition: ¹³C NMR requires significantly more scans than ¹H NMR because the ¹³C isotope has a low natural abundance (about 1.1%) and a weak magnetic moment, leading to inherently low signal strength [3].
  • Spectral Interpretation: The number of distinct signals in the final spectrum indicates the number of unique carbon environments in the molecule. The absence of symmetry in this compound should result in seven distinct ¹³C signals [3].

Key Considerations for Researchers

  • Signal Intensity: Unlike ¹H NMR, the area under a peak in a standard ¹³C NMR spectrum does not reliably correspond to the number of carbons it represents. Some carbon types (e.g., carbonyls) give inherently weaker signals [3].
  • Lack of C-C Coupling: Due to the low abundance of ¹³C, spin-spin coupling between carbon atoms is rarely observed, which simplifies the spectrum [3].

References

FT-IR spectrum 7-Chloro-1-heptanol functional groups

Author: Smolecule Technical Support Team. Date: February 2026

Functional Group Analysis of 7-Chloro-1-heptanol

This compound contains two primary functional groups: an alcohol (-OH) and an alkyl chloride (C-Cl). The table below summarizes their characteristic IR absorption ranges, which are derived from general principles of IR spectroscopy [1] [2].

Functional Group Bond Vibration Expected IR Absorption Range (cm⁻¹) Peak Characteristics
Alcohol O-H stretch 3200 - 3600 [1] [2] Broad, strong (due to hydrogen bonding) [2].
C-O stretch 1050 - 1260 [1] Strong, sharp [1].
Alkyl Halide C-Cl stretch 850 - 550 [1] Medium to strong intensity [1].
Alkyl Chain C-H stretch 2850 - 2960 [1] [2] Medium, sharp (from the heptyl backbone).
C-H bend 1350 - 1470 [1] Medium, sharp (from the heptyl backbone).

Advanced Interpretation and Workflow

Manually interpreting individual peaks can be inefficient. The following workflow outlines a modern, strategic approach to analyzing an IR spectrum, moving from key observations to final confirmation [2].

Start Start: Obtain FT-IR Spectrum Step1 Priority Check #1: Look for a broad 'tongue' in 3200-3600 cm⁻¹ region Start->Step1 Step2 Priority Check #2: Look for a sharp 'sword' in 1630-1800 cm⁻¹ region Step1->Step2 Step1->Step2 OH group confirmed Step3 Check 3000 cm⁻¹ Border: Peaks >3000 cm⁻¹ suggest =C-H (Not expected for this compound) Step2->Step3 Step2->Step3 No C=O group confirmed Step4 Confirm C-Cl Group: Check for peaks in 850-550 cm⁻¹ region Step3->Step4 Step5 Verify with Molecular Formula: C7H15ClO confirms one O (alcohol) and one Cl (alkyl chloride) Step4->Step5 End Conclusion: Identify as this compound Step5->End

Workflow Explanation:

  • Priority Checks: The process begins by efficiently identifying the most telling features. A broad peak in the 3200-3600 cm⁻¹ region is a clear indicator of an O-H group [2]. The absence of a strong, sharp peak in the 1630-1800 cm⁻¹ region allows you to rule out a carbonyl group (C=O), which is not present in this molecule [2].
  • Secondary Checks: The presence of the C-Cl group is confirmed by absorptions between 850-550 cm⁻¹ [1].
  • Final Verification: The final, crucial step is to cross-reference all spectral evidence with the known molecular formula (C₇H₁₅ClO) to ensure consistency [2].

Enhanced Analysis with Integrated Techniques

For complex unknowns, relying solely on FT-IR can be limiting. The most accurate structural analysis often comes from integrating multiple spectroscopic techniques.

FTIR FT-IR ML Machine Learning Model FTIR->ML Spectral Data Input NMR NMR Spectroscopy NMR->ML Spectral Data Input ID Accurate Functional Group Identification ML->ID Integrated Analysis

Diagram Explanation: This chart shows how combining FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data for a more confident analysis. Recent research has shown that using a machine-learning model trained on both FT-IR and NMR data significantly improves the accuracy of functional group identification compared to using a single technique [3]. This integrated approach is particularly useful for distinguishing between functional groups with weak or overlapping IR signals [3].

Experimental Protocol and Pro Tips

  • Sample Preparation: For liquid samples like this compound, the simplest method is often the Attenuated Total Reflectance (ATR) technique [4]. This requires only a single drop of the neat liquid placed on the crystal plate, making it fast and requiring no preparation.
  • Pro Tips for Interpretation:
    • Focus on Key Areas: Don't try to assign every single peak. Prioritize the regions for O-H and C=O stretches first, as they provide the most critical information [2].
    • Mind the Baseline: The broad O-H band can sometimes make the C-H stretching region (around 2900-3000 cm⁻¹) appear as a shoulder on its slope. This is normal [2].
    • Context is Key: Always use the molecular formula (if known) to guide your interpretation. For C₇H₁₅ClO, you know you are looking for one oxygen-containing group (the alcohol) and one chlorine atom [2].

References

purity assay methods for 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Available Information and Its Limitations

The search results confirm the identity of 7-Chloro-1-heptanol (CID 91952) but lack detailed purity assay methods [1]. One study details an HPLC method, but it is developed for a different compound, 7-Chloro-1-methyl-5-phenyl-3H-1,4-Benzodiazepin-2-one [2]. The parameters from this study (summarized below) can serve as a general reference for the type of data required, but they are not directly applicable to this compound.

Parameter Optimized Conditions
Column Thermo-hypersil C8 (250mm×4.6mm i.d, 5μm)
Mobile Phase Acetonitrile: 0.01M Ammonium Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1 ml/min
Detection Wavelength 242 nm
Retention Time 2.23 min
Linearity Range 20-100 μg/ml
LOD/LOQ 1.54 μg/ml / 4.68 μg/ml

How to Proceed with Method Development

For a specialized task like developing a purity assay, you will likely need to establish the experimental methods yourself. Here is a logical workflow for this process, based on standard laboratory practices.

Start Define Assay Requirements A Analyze Compound Structure Start->A B Select Analytical Technique (e.g., HPLC, GC) A->B C Develop & Optimize Method B->C D Validate the Method C->D E Document Final Protocol D->E

  • Analyze the Compound: Review the structure of this compound. It contains a long alkyl chain (heptanol) and a chlorine substituent. These properties make techniques like Gas Chromatography (GC) or Reversed-Phase High-Performance Liquid Chromatography (HPLC) suitable candidates for separation and analysis.
  • Select a Primary Technique: Choose between GC and HPLC. GC is often ideal for volatile and thermally stable compounds, while HPLC is better for less volatile or thermally labile substances.
  • Develop and Optimize the Method: This is an iterative process. You will need to experiment with different parameters to achieve optimal separation of this compound from its potential impurities. Key parameters to optimize are listed in the diagram below.
  • Validate the Method: Once a method is optimized, you must validate it to prove it is suitable for its intended purpose. This involves testing parameters such as accuracy, precision, specificity, linearity, and robustness, following guidelines like ICH Q2(R1).

Start Method Development & Optimization A HPLC Method Parameters Start->A B GC Method Parameters Start->B Sub_A1 • Column Type (C18, C8) • Mobile Phase (ACN, MeOH, Buffers) • pH & Buffer Concentration • Gradient/Isocratic Elution • Wavelength (UV) Sub_B1 • Column Stationary Phase • Oven Temperature Ramp • Carrier Gas & Flow Rate • Injector/Detector Temperature • Detector (FID, MS)

Finding More Information

To find more specific information, I suggest you:

  • Search specialized databases: Use scientific databases like SciFinder Navigator or Reaxys, which are designed for chemical and pharmaceutical research.
  • Refine your search terms: Use more specific queries, such as "GC-MS method for chlorinated alcohols" or "HPLC purity determination of long-chain alcohols".

References

comparing synthetic routes for 7-Chloro-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthetic Routes

The table below summarizes the nucleophilic substitution routes for synthesizing 7-Chloro-1-heptanol from different starting materials [1].

Starting Material Reagent Conditions Yield (%) Mechanism
1-Heptanol Thionyl chloride (SOCl₂) Reflux, 80-100°C, 2-4 h 85-92 SNi/SN2
1-Heptanol Phosphorus trichloride (PCl₃) Reflux, 70-90°C, 3-6 h 78-85 SN2
7-Bromoheptanol Lithium chloride (LiCl) DMF, 120°C, 8-12 h 65-75 SN2
7-Iodoheptanol Sodium chloride (NaCl) DMSO, 140°C, 10-15 h 70-80 SN2
Heptyl tosylate Tetrabutylammonium chloride Acetonitrile, 80°C, 6-8 h 80-88 SN2

The Thionyl Chloride (SOCl₂) route is highly efficient. The table below details key parameters for this method on both lab and industrial scales [1].

Parameter Optimal Lab Range Industrial Scale Range Major Byproducts
Temperature 80-100 °C 95-105 °C Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Reaction Time 2-4 hours 3-5 hours SO₂, HCl
Molar Ratio (SOCl₂:Alcohol) 1.2-1.5:1 1.3:1 SO₂, HCl
Solvent None or pyridine Toluene (optional) SO₂, HCl
Catalyst Pyridine (0.1-0.2 eq) Pyridine (0.15 eq) SO₂, HCl

Experimental Workflow for the Thionyl Chloride Route

For your research and documentation, the following Graphviz diagram outlines the core experimental workflow for the thionyl chloride-mediated synthesis. The DOT script provided below the diagram can be used to regenerate or modify the visualization [2].

G Synthesis Workflow for this compound Start Start: 1-Heptanol Step1 Setup Reactor Start->Step1 Step2 Add Thionyl Chloride (1.2-1.5:1 Molar Ratio) Step1->Step2 Step3 Reflux at 80-100°C for 2-4 Hours Step2->Step3 Step4 Cool Reaction Mixture Step3->Step4 Byproducts Gaseous Byproducts must be scrubbed. Step3->Byproducts  Gaseous Byproducts: SO₂, HCl Step5 Purify via Distillation Step4->Step5 End Final Product: This compound Step5->End

Key Synthesis Insights

The thionyl chloride (SOCl₂) route is the most efficient for synthesizing this compound [1].

  • High Yield and Efficiency: This method achieves the highest yield (85-92%) and benefits from gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification [1].
  • Mechanistic Flexibility: The reaction can proceed via different pathways. Without pyridine, an SNi (Substitution Nucleophilic Internal) mechanism may occur, potentially retaining stereochemistry. Adding pyridine as a base and nucleophile shifts the mechanism to a classical SN2 pathway, involving a chlorosulfite intermediate and resulting in inversion of stereochemistry [1].

References

comparative nucleophilic substitution rates omega-haloalcohols

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Principles of Nucleophilic Substitution

While data on omega-haloalcohols is limited, the factors that govern substitution rates in simpler systems are well-established. The following table summarizes the core principles that determine whether a reaction follows an SN1 or SN2 pathway and how quickly it proceeds [1] [2] [3].

Factor SN1 Mechanism SN2 Mechanism
Kinetics Rate = k[substrate] Rate = k[substrate][nucleophile]
Preferred Substrate Tertiary > Secondary Methyl > Primary > Secondary
Leaving Group (Best to Worst) I⁻ > Br⁻ > Cl⁻ >> F⁻ (for halogens) [1] I⁻ > Br⁻ > Cl⁻ >> F⁻ (for halogens) [1]
Nucleophile Strength Unimportant in rate step Strong nucleophiles (e.g., CN⁻, OH⁻) favored [2]
Preferred Solvent Polar Protic (e.g., H₂O, alcohols) Polar Aprotic (e.g., DMSO, acetone) [1]
Stereochemistry Racemization Inversion of configuration
Likelihood of Rearrangements Common Rare

These principles provide a critical foundation for predicting the behavior of more complex molecules like omega-haloalcohols.

Key Considerations for Omega-Haloalcohols

For omega-haloalcohols, where a halogen and a hydroxyl (-OH) group are separated by a carbon chain, the standard rules can be influenced by the molecule's unique structure.

  • Intramolecular Effects: The hydroxyl group can interact with the reaction center or the solvent, potentially altering the rate and mechanism compared to a simple halogenoalkane [1].
  • Competition with Elimination: Especially under basic conditions and at higher temperatures, haloalkanes can undergo elimination reactions to form alkenes. This competes directly with substitution. Tertiary substrates are particularly prone to elimination [4].
  • Experimental Design: The choice between obtaining data from published literature or conducting bespoke kinetic experiments depends on project resources and the specificity of the required data.

General Experimental Protocol for Measuring Substitution Rates

While a specific protocol for omega-haloalcohols is not available, the following general methodology is used for kinetic studies of nucleophilic substitution [5] [2].

  • Reaction Setup: A solution of the halogenoalkane is mixed with a nucleophile (e.g., hydroxide ions) in a controlled solvent environment. The reaction is typically heated under reflux to ensure mixing and consistent temperature [5].
  • Monitoring Reaction Progress: The disappearance of the reactant or appearance of the product is monitored over time. Techniques include:
    • Titration: Periodically quenching aliquots of the reaction mixture and titrating to determine remaining halide or nucleophile [2].
    • Spectroscopy: Using NMR or IR spectroscopy to track changes in functional groups.
    • Precipitation: For halogens, adding silver nitrate (AgNO₃) and observing the formation and color of the precipitate (AgCl: white, AgBr: cream, AgI: yellow) provides a qualitative measure of halide release rate [2].
  • Data Analysis: The concentration-time data is analyzed to determine the reaction order and calculate the rate constant ((k)), which allows for quantitative comparison between different substrates.

The diagram below illustrates this general workflow.

Start Prepare Reaction Mixture: Halogenoalkane + Nucleophile + Solvent Step1 Heat Under Reflux (Constant Temperature) Start->Step1 Step2 Monitor Reaction Progress Over Time Step1->Step2 Step3 Analyze Data to Determine Rate Constant (k) Step2->Step3 Compare Compare Rate Constants Across Different Substrates Step3->Compare

How to Proceed with Your Research

To build the comparison guide you need, you may have to delve deeper into specialized scientific literature or consider experimental work.

  • Search Scientific Databases: Conduct a targeted search on platforms like SciFinder, Reaxys, or PubMed using specific terms like "kinetics of intramolecular substitution," "cyclization rates of haloalcohols," or "relative rates of [specific compound name, e.g., 4-chlorobutan-1-ol]."
  • Design a Kinetic Study: You could design experiments to measure the substitution rates of a series of omega-haloalcohols against standard halogenoalkanes, following the general protocol above.

References

×

XLogP3

2.1

Melting Point

11.0 °C

Other CAS

55944-70-2

Wikipedia

1-heptanol, 7-chloro-

General Manufacturing Information

1-Heptanol, 7-chloro-: ACTIVE

Dates

Last modified: 08-16-2023

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